molecular formula C25H29N3O3 B15543348 LDN-214117

LDN-214117

Cat. No.: B15543348
M. Wt: 419.5 g/mol
InChI Key: BHUXVRVMMYAXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LDN-214117 is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUXVRVMMYAXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of LDN-214117: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of the rare and debilitating genetic disorder fibrodysplasia ossificans progressiva (FOP) and are also found in a significant subset of diffuse intrinsic pontine gliomas (DIPG), a universally fatal pediatric brain cancer.[4][5] This has positioned ALK2 as a critical therapeutic target. This compound emerged from a structure-activity relationship (SAR) campaign aimed at optimizing a novel 3,5-diaryl-2-aminopyridine scaffold. It exhibits high selectivity for ALK2 over other TGF-β and BMP family receptors, demonstrates good oral bioavailability and brain penetration, and has shown efficacy in preclinical models of FOP and DIPG. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The development of this compound was a direct result of efforts to improve upon earlier ALK2 inhibitors. An initial high-throughput screen identified K02288, a 3,5-diphenyl-2-aminopyridine, as a novel inhibitor of ALK2. While promising, K02288 had poor solubility and limited cell-based potency. This prompted a medicinal chemistry campaign to optimize this scaffold.

This compound was developed by replacing the 2-amino group of a precursor pyridine (B92270) core with a methyl group. This modification was found to significantly improve selectivity for BMP signaling over TGF-β signaling (mediated by ALK4 and ALK5) with minimal impact on ALK2 potency. Further SAR studies on this series led to the identification of this compound as a potent and selective ALK2 inhibitor with favorable drug-like properties. Subsequently, this compound has served as a valuable chemical probe and a lead compound for the development of next-generation ALK2 inhibitors with improved central nervous system (CNS) penetration for the treatment of DIPG.

Synthesis of this compound

The synthesis of this compound is based on the construction of the 3,5-diarylpyridine core via sequential palladium-catalyzed Suzuki coupling reactions. While a specific, detailed protocol for this compound is not publicly available, a general and representative synthetic route for this class of compounds has been described.

A key intermediate is a di-halogenated pyridine, which allows for the sequential and regioselective introduction of the two different aryl groups. The synthesis involves the coupling of a boronic acid or ester derivative of one aryl group to the first position of the pyridine core, followed by a second Suzuki coupling with the boronic acid or ester of the second aryl group.

Below is a DOT script for a generalized workflow for the synthesis of 3,5-diaryl-2-aminopyridine analogs like this compound.

G General Synthesis of 3,5-Diaryl-2-aminopyridine Analogs cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product 2,3,5-trihalopyridine 2,3,5-trihalopyridine Suzuki Coupling 1 First Suzuki Coupling 2,3,5-trihalopyridine->Suzuki Coupling 1 Arylboronic Acid 1 Arylboronic Acid 1 (e.g., 3,4,5-trimethoxyphenylboronic acid) Arylboronic Acid 1->Suzuki Coupling 1 Arylboronic Acid 2 Arylboronic Acid 2 (e.g., 4-(piperazin-1-yl)phenylboronic acid) Suzuki Coupling 2 Second Suzuki Coupling Arylboronic Acid 2->Suzuki Coupling 2 Intermediate 1 3-Aryl-2,5-dihalopyridine Suzuki Coupling 1->Intermediate 1 Intermediate 2 3,5-Diaryl-2-halopyridine Suzuki Coupling 2->Intermediate 2 Final Modification Final Modification (e.g., amination/methylation) Final Product This compound Analog Final Modification->Final Product Intermediate 1->Suzuki Coupling 2 Intermediate 2->Final Modification G ALK2 Signaling Pathway and Inhibition by this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus BMP Ligand BMP Ligand (e.g., BMP6) Type II Receptor Type II BMP Receptor BMP Ligand->Type II Receptor Binds ALK2 ALK2 (Type I Receptor) Type II Receptor->ALK2 Recruits & Phosphorylates SMAD 1/5/8 SMAD 1/5/8 ALK2->SMAD 1/5/8 Phosphorylates p-SMAD 1/5/8 Phosphorylated SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Target Gene Transcription (e.g., ID1, ID3) SMAD Complex->Gene Transcription Translocates to Nucleus This compound This compound This compound->ALK2 Inhibits Kinase Activity G Preclinical Evaluation Workflow for this compound Start Start In Vitro Kinase Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->In Vitro Kinase Assay Cellular Target Engagement Cellular Target Engagement (e.g., NanoBRET) In Vitro Kinase Assay->Cellular Target Engagement Cellular Functional Assay Cellular Functional Assay (e.g., pSMAD1/5/8 ELISA) Cellular Target Engagement->Cellular Functional Assay In Vivo PK/PD In Vivo Pharmacokinetics/ Pharmacodynamics Cellular Functional Assay->In Vivo PK/PD In Vivo Efficacy In Vivo Efficacy Study (e.g., DIPG Xenograft) In Vivo PK/PD->In Vivo Efficacy End End In Vivo Efficacy->End

References

LDN-214117's role in ALK2-mediated cellular processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of LDN-214117 in ALK2-Mediated Cellular Processes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a critical role in various physiological processes, including bone development, iron homeostasis, and cellular differentiation.[1][2] Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in severe diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[2][3] this compound has emerged as a potent and selective small molecule inhibitor of ALK2, offering a valuable tool for both basic research and therapeutic development.[4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on ALK2-mediated signaling pathways, and relevant experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is a 2-methylpyridine (B31789) derivative that exhibits high affinity for the ATP-binding pocket within the kinase domain of ALK2.[5][6] By competitively inhibiting ATP, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascade.[7] The primary consequence of ALK2 inhibition by this compound is the suppression of the canonical BMP signaling pathway, which involves the phosphorylation of receptor-regulated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1][8] Once phosphorylated, these SMADs form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in osteogenesis and other cellular processes.[2][7] this compound effectively halts this transcriptional program by preventing the initial SMAD1/5/8 phosphorylation step.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP6) TypeII_R Type II Receptor (e.g., BMPRII) BMP_ligand->TypeII_R Binds ALK2 ALK2 (ACVR1) Type I Receptor TypeII_R->ALK2 Recruits & Phosphorylates (P) SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA BMP-Responsive Element (BRE) SMAD_complex->DNA Binds LDN This compound LDN->ALK2 Inhibits Transcription Gene Transcription (e.g., ID1) DNA->Transcription Regulates

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for ALK2 and the closely related ALK1, with significantly lower activity against other BMP/TGF-β type I receptors, highlighting its selectivity. This profile makes it a valuable tool for distinguishing ALK2-mediated signaling from that of other receptors like ALK5.[4][10]

Table 1: Biochemical Inhibitory Potency (IC₅₀)
Target KinaseIC₅₀ (nM)Reference
ALK2 (ACVR1) 24 [4]
ALK1 (ACVRL1)27[4]
ALK3 (BMPR1A)1,171[4]
ALK5 (TGFβR1)>3,000[4]
Table 2: Cellular Inhibitory Potency (IC₅₀ / GI₅₀)
Assay DescriptionCell LineIC₅₀ / GI₅₀Reference
BMP6-induced Luciferase ReporterC2C12100 nM[4]
BMP2-induced Luciferase ReporterC2C121,022 nM[4]
BMP4-induced Luciferase ReporterC2C12960 nM[4]
TGF-β1-induced Luciferase ReporterC2C1216,000 nM[4]
Cell Growth Inhibition (72h)HSJD-DIPG-007 (R206H)1.57 µM[11]
Cell Growth Inhibition (72h)SU-DIPG-IV (G328V)5.83 µM[11]

Role in ALK2-Mediated Cellular Processes

This compound has been utilized to probe the function of ALK2 in several key cellular contexts:

  • Osteogenic Differentiation: By inhibiting ALK2, this compound effectively blocks the BMP6-induced osteogenic differentiation program in mesenchymal precursor cells, a key process in both normal bone formation and the pathophysiology of FOP.[4][10]

  • Cancer Cell Proliferation and Migration: In models of DIPG and non-small cell lung carcinoma, this compound reduces cell viability and proliferation.[4][11] It has also been shown to suppress the migratory potential of cancer cells.[4]

  • Extracellular Vesicle (EV) Biogenesis: In a notable finding, inhibition of the BMP-ALK2-MAPK signaling cascade by this compound was shown to increase the biogenesis of EVs, highlighting a novel regulatory role for ALK2 in intercellular communication.[12]

  • Apoptosis: Treatment with this compound can induce apoptosis in certain cancer cell lines, suggesting a role for ALK2 signaling in cell survival.[4]

Detailed Experimental Protocols

In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies ALK2 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[13][14]

Materials:

  • Recombinant human ALK2 enzyme (e.g., Promega, BPS Bioscience)

  • Substrate (e.g., Native Casein Protein)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP (10 µM final concentration)

  • This compound (serial dilutions)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.

  • Reaction Setup: To each well of a 96-well plate, add 5 µL of the test compound (this compound) or vehicle control.

  • Enzyme Addition: Add 10 µL of diluted ALK2 enzyme (e.g., 2.5-5 ng/µL) to all wells except the "no enzyme" blank.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inh 1. Prepare serial dilutions of this compound add_inh 3. Add 5µL Inhibitor/Vehicle to 96-well plate prep_inh->add_inh prep_reagents 2. Prepare ALK2 enzyme and Substrate/ATP master mix add_enz 4. Add 10µL ALK2 Enzyme prep_reagents->add_enz add_sub 5. Add 10µL Substrate/ATP Mix to start reaction prep_reagents->add_sub add_inh->add_enz add_enz->add_sub incubate1 6. Incubate at 30°C for 45-60 min add_sub->incubate1 add_adpglo 7. Add 25µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->add_adpglo incubate2 8. Incubate at RT for 40 min add_adpglo->incubate2 add_kdr 9. Add 50µL Kinase Detection Reagent (Converts ADP to ATP) incubate2->add_kdr incubate3 10. Incubate at RT for 30 min add_kdr->incubate3 read 11. Measure Luminescence incubate3->read

Caption: Experimental workflow for an in vitro ALK2 kinase assay.
Cellular SMAD1/5/8 Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit ALK2 signaling in a cellular context by measuring the phosphorylation of its direct downstream targets, SMAD1/5/8.[15][16]

Materials:

  • Cell line expressing ALK2 (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • Recombinant BMP ligand (e.g., BMP6)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with BMP6 (e.g., 50 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-SMAD1/5/8) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis: Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., β-actin) to confirm equal protein loading and to normalize the phospho-SMAD signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to ALK2 within intact cells. Target engagement stabilizes the protein, increasing its melting temperature.[17][18]

Materials:

  • Cell line expressing ALK2

  • This compound and vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles) and centrifugation

  • Western blot or ELISA materials for protein detection

Procedure:

  • Cell Treatment: Treat intact cells in suspension or adherent plates with a saturating concentration of this compound or vehicle for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: Lyse the cells (e.g., by three rapid freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

  • Detection: Collect the supernatant and analyze the amount of soluble ALK2 protein at each temperature point using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble ALK2 as a function of temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to higher temperatures in the drug-treated sample indicates target engagement.

cluster_logic This compound Selectivity Logic cluster_high High Potency (IC50 < 50 nM) cluster_low Low Potency (IC50 > 1000 nM) LDN This compound ALK2 ALK2 LDN->ALK2 High Affinity ALK1 ALK1 LDN->ALK1 High Affinity ALK3 ALK3 LDN->ALK3 Low Affinity ALK5 ALK5 LDN->ALK5 Low Affinity

Caption: Logical diagram of this compound kinase selectivity profile.

Conclusion

This compound is a selective and potent inhibitor of the ALK2 kinase. Its well-characterized mechanism of action and favorable selectivity profile make it an indispensable research tool for dissecting the complex roles of ALK2 in health and disease. The quantitative data and detailed protocols provided herein serve as a valuable resource for scientists aiming to utilize this compound to investigate ALK2-mediated cellular processes and to advance the development of targeted therapies for diseases like FOP and DIPG.

References

Exploring the therapeutic potential of LDN-214117 in DIPG

Author: BenchChem Technical Support Team. Date: December 2025

LDN-214117: A Targeted Approach to a Devastating Disease

Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and uniformly fatal pediatric brain tumor, representing a significant challenge in neuro-oncology. The discovery of recurrent somatic activating mutations in the ACVR1 gene, which encodes the ALK2 receptor, in approximately 25% of DIPG cases has unveiled a critical signaling pathway ripe for therapeutic intervention.[1][2][3] this compound has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of ALK2, showing considerable promise in preclinical models of ACVR1-mutant DIPG.[2][3][4] This document provides a comprehensive technical overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Intercepting Aberrant BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for embryonic development and tissue homeostasis.[5] In a subset of DIPG, this pathway is hijacked by mutations in the ALK2 receptor.

The Canonical BMP/ALK2 Pathway: BMP ligands bind to a complex of type I (e.g., ALK2) and type II BMP receptors. This binding allows the type II receptor to phosphorylate and activate the type I receptor, ALK2.[6] Activated ALK2 then phosphorylates the downstream transcription factors SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[7] Phosphorylated SMAD1/5/8 forms a complex with SMAD4, translocates to the nucleus, and induces the transcription of target genes, including the ID family of genes (ID1, ID2, ID3), which are known mediators of gliomagenesis.[1][6]

ACVR1 Mutations in DIPG: Somatic mutations in ACVR1, such as the common R206H variant, render the ALK2 receptor constitutively active or abnormally responsive to other ligands like activin A.[1] This leads to ligand-independent phosphorylation of SMAD1/5/8 and persistent activation of the BMP signaling pathway, which DIPG cells become dependent upon for survival and proliferation.[1][8]

Inhibition by this compound: this compound is a pyridine-based small molecule that acts as an ATP-competitive inhibitor of the ALK2 kinase domain.[3] By binding to ALK2, it blocks its kinase activity, preventing the phosphorylation of SMAD1/5/8 and subsequently reducing the expression of downstream target genes like ID1.[1][3] This targeted inhibition effectively shuts down the aberrant signaling cascade that drives the growth of ACVR1-mutant DIPG cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2/7) TypeII_R Type II Receptor BMP_Ligand->TypeII_R Binds Activin_A Activin A ALK2_Mut ALK2 (ACVR1) Mutant (R206H) Activin_A->ALK2_Mut Abnormally Activates ALK2_WT ALK2 (ACVR1) Wild-Type TypeII_R->ALK2_WT Activates pSMAD p-SMAD1/5/8 ALK2_WT->pSMAD Phosphorylates ALK2_Mut->pSMAD Constitutively Phosphorylates SMAD_Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex ID_Genes ID1/2 Gene Transcription SMAD_Complex->ID_Genes Translocates & Activates Proliferation Gliomagenesis/ Proliferation ID_Genes->Proliferation LDN This compound LDN->ALK2_WT Inhibits LDN->ALK2_Mut Inhibits

Caption: BMP/ALK2 signaling pathway and the inhibitory action of this compound in DIPG.

Preclinical Data Summary

This compound has undergone rigorous preclinical evaluation, demonstrating high potency, selectivity, and significant anti-tumor activity in DIPG models.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of related kinases. The compound shows high affinity for ALK2 and the closely related ALK1, with significantly lower potency against other type I receptors like ALK3 and ALK5, indicating a favorable selectivity profile.[6][9]

Target KinaseIC₅₀ (nM)Reference
ALK2 (ACVR1) 24 [9]
ALK127[9]
ALK31,171[9]
ALK5>3,000[6][9]

Table 1: In Vitro Kinase Inhibition Profile of this compound.

In Vivo Efficacy in Orthotopic DIPG Models

The therapeutic potential of this compound was evaluated in immunodeficient mice bearing orthotopic xenografts of patient-derived DIPG cells harboring H3.3K27M and ACVR1 R206H mutations.[2][3][10] Oral administration of this compound was well-tolerated and resulted in a significant survival benefit.[2][3]

Animal ModelCell LineTreatmentOutcomeReference
Immunodeficient MiceHSJD-DIPG-007This compound (25 mg/kg, oral, daily for 28 days)Significant extension in survival compared to vehicle control.[2][3][11]
Immunodeficient MiceACVR1 R206H patient-derived xenograftsThis compound15-day prolongation of progression-free survival.[6]

Table 2: Summary of In Vivo Efficacy Studies of this compound.

Pharmacokinetic studies confirmed that this compound is orally bioavailable (F=0.75) and effectively penetrates the central nervous system, achieving concentrations in the brain sufficient to inhibit the target pathway.[3]

Key Experimental Protocols

The evaluation of this compound involved a series of standard and specialized assays to determine its efficacy from the molecular level to a whole-organism context.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ALK2 kinase and other related kinases.

  • Methodology:

    • Recombinant human ALK2 kinase domain is incubated in a reaction buffer.

    • A known kinase substrate (e.g., a generic peptide or protein) and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) are added.

    • Serial dilutions of this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay
  • Objective: To assess the effect of this compound on the viability and growth of ACVR1-mutant DIPG cells.

  • Methodology:

    • Patient-derived DIPG cells (e.g., HSJD-DIPG-007) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 72-120 hours), a viability reagent is added. Common reagents include MTS or resazurin (B115843) (e.g., CellTiter-Blue), which are converted into a colored or fluorescent product by metabolically active cells.

    • Absorbance or fluorescence is measured using a plate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and dose-response curves are generated to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Pathway Modulation
  • Objective: To confirm that this compound inhibits the ALK2 signaling pathway in DIPG cells by measuring the phosphorylation of SMAD1/5/8.

  • Methodology:

    • DIPG cells are treated with this compound at various concentrations and for different durations.

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

    • Proteins are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-SMAD1/5/8 signal relative to total SMAD and the loading control indicates pathway inhibition.

Orthotopic Xenograft Mouse Model
  • Objective: To evaluate the in vivo efficacy, tolerability, and pharmacokinetics of this compound.

  • Methodology:

    • Cell Implantation: Patient-derived ACVR1-mutant DIPG cells, often engineered to express luciferase for bioluminescence imaging, are stereotactically injected into the pons of young (e.g., 4-6 weeks old) immunodeficient mice (e.g., NSG mice).

    • Tumor Monitoring: Tumor growth is monitored non-invasively via bioluminescence imaging (BLI) at regular intervals. Animal well-being and neurological symptoms are also recorded.

    • Treatment: Once tumors are established (as confirmed by BLI), mice are randomized into treatment (this compound) and vehicle control groups. The drug is administered orally via gavage daily.

    • Efficacy Assessment: The primary endpoint is overall survival. The time to development of neurological symptoms and changes in tumor burden (BLI signal) are secondary endpoints.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points after dosing, blood and brain tissue can be collected to measure drug concentration (PK) and target inhibition (e.g., p-SMAD levels in tumor tissue) (PD).[3]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay CellViability DIPG Cell Viability Assays KinaseAssay->CellViability Potent compounds advance WesternBlot Western Blot (p-SMAD) CellViability->WesternBlot Active compounds tested for mechanism PK_Studies Pharmacokinetics (Oral Bioavailability, BBB Penetration) WesternBlot->PK_Studies Promising candidate advances OrthotopicModel Orthotopic DIPG Xenograft Model PK_Studies->OrthotopicModel CNS-penetrant drug selected Efficacy Survival & Tumor Growth Analysis OrthotopicModel->Efficacy

Caption: General workflow for the preclinical evaluation of this compound in DIPG.

Future Directions and Conclusion

The preclinical success of this compound provides strong validation for targeting the mutant ALK2 receptor in a defined subset of DIPG patients. While these results are promising, this compound serves as a lead compound, and further development is focused on creating next-generation inhibitors with even greater potency, selectivity (particularly over ALK1), and improved pharmacokinetic properties.[4][6]

Furthermore, as monotherapy is unlikely to be curative, combination strategies are being explored. Given the frequent co-occurrence of mutations in the PI3K/mTOR pathway alongside ACVR1 alterations in DIPG, combining ALK2 inhibitors with PI3K or mTOR inhibitors (like everolimus) presents a rational and scientifically driven approach to overcome resistance and enhance anti-tumor efficacy.[12]

References

Understanding the selectivity profile of LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of LDN-214117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The document details its activity against various kinases, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Executive Summary

This compound is a small molecule inhibitor primarily targeting ALK2 (also known as ACVR1), a BMP type I receptor kinase. It has demonstrated high selectivity for ALK2 and the closely related ALK1 over other TGF-β superfamily receptors like ALK3 and ALK5.[1][2][3] This selectivity profile makes it a valuable tool for studying the physiological roles of ALK2 and a promising therapeutic candidate for diseases driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][4] this compound is orally bioavailable and penetrates the central nervous system, making it suitable for in vivo studies targeting brain tumors.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of kinases and in various cellular assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Table 2.1: Biochemical Inhibitory Activity of this compound
Target KinaseIC50 (nM)Comments
ALK2 (ACVR1) 24 Primary Target.
ALK1 (ACVRL1)27High affinity, similar to ALK2.
ALK3 (BMPR1A)1,171~49-fold selectivity for ALK2 over ALK3.
ALK5 (TGFβ-R1)3,000>125-fold selectivity for ALK2 over ALK5, indicating preference for BMP vs. TGF-β pathway.
ABL1-Inhibited by >50% in a broad kinase panel.
RIPK2-Inhibited by >50% in a broad kinase panel.
TNIK-Inhibited by >50% in a broad kinase panel.
Table 2.2: Cellular Inhibitory Activity of this compound
Assay / Cell LineIC50 / GI50 (nM)Comments
BMP6-induced signaling100Cell-based assay measuring inhibition of a specific BMP ligand.
BMP2-induced signaling1,022
BMP4-induced signaling960
TGF-β1-induced transcriptional activity16,000Demonstrates high selectivity (164-fold) for BMP6 vs. TGF-β1 signaling in cells.
HSJD-DIPG-007 (ACVR1 R206H)1,570Growth inhibition in a DIPG cell line with an activating ALK2 mutation.
SU-DIPG-IV (ACVR1 G328V)5,830 - 6,230Growth inhibition in a DIPG cell line with an activating ALK2 mutation.
SU-DIPG-VI (ACVR1 WT)5,830 - 6,230Growth inhibition in a DIPG cell line with wild-type ALK2 but high pSMAD levels.
QCTB-R059 (ACVR1 WT)8,270Growth inhibition in a DIPG cell line with wild-type ALK2.

Signaling Pathway Modulation

This compound primarily inhibits the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for various developmental and homeostatic processes. Gain-of-function mutations in ALK2 can lead to ligand-independent pathway activation and disease. This compound acts by competing with ATP in the kinase domain of ALK2, thereby preventing the phosphorylation and activation of its downstream effectors, the SMAD proteins (SMAD1, SMAD5, and SMAD8).

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6) TypeII_R Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_R Binds ALK2 Type I Receptor (ALK2/ACVR1) TypeII_R->ALK2 Recruits & Phosphorylates SMAD158 R-SMADs (SMAD1/5/8) ALK2->SMAD158 Phosphorylates LDN This compound LDN->ALK2 Inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex Binds to SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Transcription Target Gene Transcription (e.g., ID1) Complex->Transcription Regulates

Caption: Inhibition of the BMP-ALK2-SMAD signaling pathway by this compound.

Experimental Protocols & Methodologies

The characterization of this compound involves several key experimental procedures, from biochemical assays to cellular and in vivo models.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Methodology:

  • Assay Type: Radioactive kinase assay.

  • Kinases: Purified recombinant human kinases (e.g., ALK1, ALK2, ALK3, ALK5, ALK6).

  • Substrate: A generic kinase substrate such as Casein (1 mg/mL).

  • Cofactor: ATP, radio-labeled with ³³P ([³³P]-ATP), used at a concentration near its Km (e.g., 10 µM).

  • Procedure:

    • The inhibitor (this compound) is prepared in a series of dilutions (e.g., 10-point, two-fold serial dilutions starting from 1 or 5 µM).

    • The kinase, substrate, and inhibitor are combined in an appropriate kinase assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of [³³P]-ATP.

    • The mixture is incubated at 30°C for a set period (e.g., 15 minutes) to allow for substrate phosphorylation.

    • The reaction is terminated, and the phosphorylated substrate is separated from the remaining [³³P]-ATP (e.g., using phosphocellulose paper).

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • Data are normalized to controls (no inhibitor) and IC50 values are calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase (e.g., ALK2) - Substrate (Casein) - this compound dilutions - [33P]-ATP B 2. Mix Kinase, Substrate, & this compound in Plate A->B C 3. Initiate Reaction with [33P]-ATP B->C D 4. Incubate (30°C, 15 min) C->D E 5. Terminate Reaction & Spot on Membrane D->E F 6. Wash to Remove Unused [33P]-ATP E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Caption: Workflow for a typical radioactive biochemical kinase assay.
Cellular Pathway Inhibition Assay (Western Blot)

This method assesses the ability of this compound to inhibit ALK2 signaling within a cellular context by measuring the phosphorylation of downstream SMAD proteins.

Methodology:

  • Cell Line: A responsive cell line, such as a patient-derived DIPG cell culture (e.g., HSJD-DIPG-007).

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells may be starved of growth factors to reduce basal signaling before stimulation.

    • Cells are pre-treated with various concentrations of this compound for a defined period.

    • The signaling pathway is activated by adding a BMP ligand (e.g., BMP4 or Activin A, as some mutant ALK2 receptors respond aberrantly to Activin A).

    • After a short incubation period (e.g., 30-60 minutes), cells are lysed to extract total protein.

    • Protein concentration is quantified using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 or a loading control (e.g., GAPDH).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and bands are visualized. The reduction in the pSMAD signal indicates inhibitory activity.

Cell Viability and Growth Inhibition Assay

These assays determine the effect of this compound on the proliferation and viability of cancer cells, particularly those dependent on ALK2 signaling.

Methodology:

  • Assay Type: Sulforhodamine B (SRB) assay or Cell Counting Kit-8 (CCK-8).

  • Procedure:

    • Cells are seeded in 96-well plates at a low density (e.g., 3,000-4,000 cells/well).

    • After 24 hours, cells are treated with a range of this compound concentrations.

    • Plates are incubated for an extended period (e.g., 72 to 120 hours).

    • For SRB assays, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. For CCK-8 assays, the reagent is added directly to the wells.

    • The absorbance (optical density) is read on a plate reader.

    • The results are used to calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a highly selective and potent inhibitor of the ALK2 kinase. Its selectivity profile is characterized by strong inhibition of ALK1 and ALK2, with significantly weaker activity against other BMP/TGF-β type I receptors such as ALK3 and ALK5. This specificity has been confirmed in both biochemical and cellular assays, highlighting its utility as a chemical probe to dissect BMP signaling and as a lead compound for the development of therapeutics for FOP and DIPG. The detailed methodologies provided herein serve as a guide for researchers aiming to further investigate this compound or similar molecules.

References

Preliminary In Vitro Evaluation of LDN-214117: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-214117 is a potent and selective, orally active inhibitor of Activin receptor-like kinase 2 (ALK2).[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, summarizing its inhibitory activity, effects on cellular processes, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor belonging to the transforming growth factor-beta (TGF-β) superfamily.[3] It plays a crucial role in bone morphogenetic protein (BMP) signaling, which is essential for various physiological processes, including embryonic development, bone formation, and tissue homeostasis.[4][5] Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This compound has emerged as a promising therapeutic candidate for these conditions due to its high selectivity for ALK2. This document outlines the in vitro characterization of this compound.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibition of ALK2 kinase activity. Its selectivity has been profiled against a panel of related kinases, revealing a favorable selectivity profile.

Table 1: Inhibitory Activity of this compound against ALK and BMP Receptors

Target KinaseIC50 (nM)
ALK2 (ACVR1)24
ALK127
ALK31,171
ALK53,000
BMP6100
BMP21,022
BMP4960
TGF-β1-induced transcriptional activity16,000

Cellular Activity in Lung Carcinoma Cells (LCLC-103H)

The in vitro effects of this compound have been investigated in the human lung carcinoma cell line LCLC-103H. These studies demonstrate the compound's ability to modulate key cellular processes associated with cancer progression.

Table 2: In Vitro Cellular Effects of this compound on LCLC-103H Cells

AssayConcentration (µM)Incubation TimeObserved Effect
Cell Viability524-120 hReduces viability and proliferation, and causes apoptosis.
Wound Healing50-48 hSuppresses wound healing and chemotactic potential.
Spheroid Growth548 hHinders the growth of multicellular spheroids.

Signaling Pathway

This compound exerts its effects by inhibiting the BMP signaling pathway. The canonical pathway involves the phosphorylation of SMAD proteins, while non-canonical pathways can involve TAK1 and MAP kinases.

LDN-214117_Signaling_Pathway cluster_nucleus Nucleus BMPs BMP Ligands (e.g., BMP6) TypeII_R Type II Receptor (e.g., BMPR2) BMPs->TypeII_R ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Activates pALK2 Phosphorylated ALK2 ALK2->pALK2 Phosphorylation LDN_214117 This compound LDN_214117->ALK2 Inhibits SMAD158 SMAD1/5/8 pALK2->SMAD158 Phosphorylates TAK1 TAK1 pALK2->TAK1 Activates (Non-Canonical) pSMAD158 pSMAD1/5/8 SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., ID1) p38_MAPK p38 MAPK TAK1->p38_MAPK Non_Canonical_Response Non-Canonical Cellular Response p38_MAPK->Non_Canonical_Response

Caption: this compound inhibits ALK2, blocking BMP-mediated SMAD and non-canonical signaling.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Kinase Assay (NanoBRET™ Target Engagement)

This assay measures the ability of this compound to bind to ALK2 within living cells.

NanoBRET_Workflow Start Start Seed_Cells Seed HEK293 cells expressing NanoLuc-ALK2 fusion protein Start->Seed_Cells Add_Tracer Add NanoBRET™ Tracer Seed_Cells->Add_Tracer Add_LDN Add serial dilutions of This compound Add_Tracer->Add_LDN Incubate Incubate at 37°C Add_LDN->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Measure_BRET Measure BRET signal (Donor & Acceptor Emission) Add_Substrate->Measure_BRET Analyze Calculate IC50 value Measure_BRET->Analyze End End Analyze->End

Caption: Workflow for the NanoBRET™ Target Engagement in vitro kinase assay.

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing an ALK2-NanoLuc® fusion protein. The cells are then seeded into 96-well or 384-well assay plates.

  • Tracer Addition: A fluorescent NanoBRET™ tracer, which binds to the ATP pocket of ALK2, is added to the cells.

  • Compound Addition: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the compound to reach equilibrium.

  • Substrate Addition: A Nano-Glo® substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal (donor emission).

  • BRET Measurement: If the tracer is bound to the NanoLuc®-ALK2, the energy from the luminescent donor is transferred to the fluorescent tracer (acceptor), which then emits light at a different wavelength. The donor and acceptor emission signals are measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by this compound results in a decrease in the BRET ratio. The IC50 value is determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of LCLC-103H cells.

Protocol:

  • Cell Seeding: LCLC-103H cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 5 µM) or a vehicle control.

  • Incubation: The plates are incubated for different time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) is added to each well.

  • Signal Measurement: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol provides a general method for detecting apoptosis in LCLC-103H cells treated with this compound using flow cytometry.

Protocol:

  • Cell Treatment: LCLC-103H cells are treated with this compound (e.g., 5 µM) or a vehicle control for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer containing fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the migration of LCLC-103H cells.

Protocol:

  • Cell Monolayer Formation: LCLC-103H cells are grown in a 6-well or 12-well plate until a confluent monolayer is formed.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

  • Washing: The wells are gently washed with PBS to remove detached cells.

  • Compound Treatment: Fresh medium containing this compound (e.g., 5 µM) or a vehicle control is added.

  • Image Acquisition: The scratch is imaged at time 0 and at subsequent time points (e.g., every 8-12 hours) using a microscope.

  • Data Analysis: The area of the scratch is measured at each time point, and the rate of wound closure is calculated and compared between treated and control wells.

Spheroid Growth Assay

This assay evaluates the effect of this compound on the growth of three-dimensional LCLC-103H cell cultures.

Protocol:

  • Spheroid Formation: Single-cell suspensions of LCLC-103H cells are seeded into ultra-low attachment round-bottom 96-well plates to promote the formation of a single spheroid in each well. This is often achieved using the hanging drop method.

  • Compound Treatment: Once spheroids have formed, they are treated with this compound (e.g., 5 µM) or a vehicle control.

  • Image Acquisition: The spheroids are imaged at the start of the treatment and at regular intervals (e.g., every 24-48 hours).

  • Growth Measurement: The diameter or area of the spheroids is measured from the images.

  • Data Analysis: The change in spheroid size over time is calculated and compared between the treated and control groups to determine the effect on 3D cell growth.

Conclusion

The preliminary in vitro evaluation of this compound has established it as a potent and selective inhibitor of ALK2. Its ability to inhibit ALK2 kinase activity translates into significant cellular effects, including reduced viability, proliferation, migration, and 3D growth in a lung carcinoma cell line. These findings underscore the therapeutic potential of this compound in diseases driven by aberrant ALK2 signaling and provide a strong rationale for further preclinical and clinical development. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for LDN-214117 in In Vitro Cancer Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LDN-214117 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2] Dysregulation of the BMP signaling pathway is implicated in the pathogenesis of several cancers, including diffuse intrinsic pontine glioma (DIPG) and certain types of lung carcinoma.[1][3] this compound exerts its anti-cancer effects by blocking the BMP signaling pathway, leading to reduced cell viability and proliferation, and the induction of apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of ALK2. By inhibiting ALK2, it prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8. This blockade of the canonical BMP signaling pathway leads to decreased transcription of target genes involved in cell growth and survival.

LDN_214117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (e.g., BMP6) TypeII_R Type II Receptor BMP->TypeII_R ALK2 ALK2 Receptor SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates TypeII_R->ALK2 Recruits & Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds LDN This compound LDN->ALK2 Inhibits Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates Cell Proliferation,\nSurvival Cell Proliferation, Survival Gene_Transcription->Cell Proliferation,\nSurvival

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines and against different kinases.

ParameterCell Line/KinaseValueReference
IC50 ALK224 nM
ALK127 nM
ALK31,171 nM
ALK53,000 nM
BMP6100 nM
BMP21,022 nM
BMP4960 nM
TGF-β116,000 nM
GI50 HSJD-DIPG-007 (ACVR1 R206H)1.57 µM
SU-DIPG-IV (ACVR1 G328V)5.83 - 6.23 µM
SU-DIPG-VI (ACVR1 WT)5.83 - 6.23 µM
QCTB-R059 (ACVR1 WT)8.27 µM

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Cancer Cell Culture Viability Cell Viability Assay (e.g., MTT, SRB, CellTiter-Glo) Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Culture->Apoptosis Western Western Blot Analysis (p-SMAD, etc.) Culture->Western Prepare_LDN Prepare this compound Stock Solution Prepare_LDN->Viability Prepare_LDN->Apoptosis Prepare_LDN->Western Data Data Acquisition (Plate Reader, Flow Cytometer, Imager) Viability->Data Apoptosis->Data Western->Data Analysis IC50/GI50 Calculation, Statistical Analysis Data->Analysis

Figure 2: General experimental workflow for in vitro assays.

Cell Viability Assay

This protocol is to determine the effect of this compound on cancer cell viability. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., LCLC-103H, DIPG cell lines)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be included.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, 72, 96, or 120 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 or GI50 value.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentration of this compound (e.g., 5 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72, 96 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression, particularly the phosphorylation of SMADs, following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SMAD1/5/8, anti-SMAD1, anti-ID1, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound (e.g., 1-5 µM for various time points such as 30 min, 3h, 24h), wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., Actin or Tubulin).

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant publications and perform preliminary experiments to determine the optimal conditions for your research.

References

Application Notes for LDN-214117 in Animal Models of Fibrodysplasia Ossificans Progressiva (FOP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by the progressive formation of ectopic bone in soft and connective tissues, a process known as heterotopic ossification (HO).[1] The primary genetic driver of FOP is a recurrent activating mutation (c.617G>A; R206H) in the gene encoding Activin A receptor type I (ACVR1), also known as Activin Receptor-Like Kinase 2 (ALK2).[2][3] This mutation renders the ALK2 receptor hyperactive, leading to aberrant downstream signaling of the Bone Morphogenetic Protein (BMP) pathway, which is crucial for bone formation.[3][4] Specifically, the mutated ALK2 receptor gains the neomorphic ability to be activated by Activin A, which then triggers the phosphorylation of SMAD1/5/9 and subsequent gene expression leading to ectopic chondrogenesis and osteogenesis.

LDN-214117 is a potent and selective small molecule inhibitor of ALK2. It was developed to have high selectivity for BMP type I receptors over TGF-β type I receptors (like ALK5) and demonstrates low cytotoxicity. These characteristics make this compound a valuable research tool for investigating the molecular mechanisms of FOP and for evaluating potential therapeutic strategies to prevent heterotopic ossification in preclinical animal models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases and BMPs, demonstrating its potency and selectivity for ALK2.

TargetIC₅₀ (nM)Reference
Type I Receptors
ALK2 (ACVR1)24
ALK127
ALK3 (BMPR1A)1,171
ALK53,000
BMP Ligands
BMP6100
BMP4960
BMP21,022
Other
TGF-β116,000
Table 2: Preclinical In Vivo Data for this compound in Mice

This table provides key parameters from preclinical studies in mice. While some data is derived from Diffuse Intrinsic Pontine Glioma (DIPG) models carrying the same ACVR1 mutation, it serves as a strong basis for FOP studies.

ParameterValue / DescriptionAnimal ModelReference
Dosage 25 mg/kgNOD.SCID mice
Administration Route Oral (p.o.), dailyNOD.SCID mice
Treatment Duration 14-28 daysNOD.SCID mice
Tolerability Well-toleratedNOD.SCID mice
Bioavailability (F) 0.75Mice
Brain:Plasma Ratio 0.80 (2h post-dose, day 14)Mice
Reported Efficacy Extended survival in DIPG xenograft modelOrthotopic DIPG xenograft mice

Signaling Pathway and Experimental Workflow Visualizations

ALK2 Signaling Pathway in FOP and Inhibition by this compound

FOP_Signaling_Pathway cluster_ligand Ligands cluster_receptor Cell Membrane Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events ActivinA Activin A TypeII Type II Receptor (e.g., ACVR2) ActivinA->TypeII Binds BMPs BMPs BMPs->TypeII Binds ALK2_mut GS Domain ALK2 (ACVR1) R206H Mutant Kinase Domain TypeII->ALK2_mut:gs Activates pSMAD pSMAD1/5/9 ALK2_mut:kinase->pSMAD Phosphorylates Complex pSMAD1/5/9-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Enters Nucleus HO Heterotopic Ossification Transcription->HO Drives LDN This compound LDN->ALK2_mut:kinase Inhibits

Caption: ALK2 signaling in FOP and inhibition by this compound.

Experimental Workflow for this compound in a FOP Mouse Model

FOP_Workflow start Start model Select Animal Model (e.g., Acvr1cR206H/+;rt-tetO-Cre) start->model induction Induce ACVR1 R206H Expression (Doxycycline Administration) model->induction grouping Randomize into Groups (Vehicle vs. This compound) induction->grouping injury Induce Heterotopic Ossification (Cardiotoxin Injury to Hindlimb) grouping->injury treatment Daily Oral Administration (e.g., 25 mg/kg this compound or Vehicle) injury->treatment monitoring Monitor Animal Health & HO Progression (e.g., weekly) treatment->monitoring Duration of study endpoint Endpoint Analysis (e.g., Day 21-28 post-injury) monitoring->endpoint imaging Micro-CT Imaging (Quantify HO volume) endpoint->imaging histology Histological Analysis (H&E, Safranin-O/Fast Green) endpoint->histology analysis Data Analysis & Comparison imaging->analysis histology->analysis end End analysis->end

Caption: Experimental workflow for testing this compound in a FOP mouse model.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol details the preparation of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

  • 1 mL syringes

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the dose (25 mg/kg), and the treatment duration. Assume a dosing volume of 10 mL/kg.

    • Example: For a 25g mouse, the dose is 0.625 mg. In a 10 mL/kg volume, this is 0.25 mL. The required concentration is 2.5 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Suspension Preparation: a. Transfer the weighed powder into an appropriate sterile tube. b. Add a small amount of the vehicle (0.5% methylcellulose) to the powder to create a paste. c. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion. e. Store the suspension at 4°C, protected from light. Before each use, vortex thoroughly to ensure uniform resuspension.

  • Animal Dosing: a. Weigh each animal daily before dosing to calculate the precise volume required. b. Gently restrain the mouse. c. Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. e. Monitor the animal for a few minutes post-administration to ensure no adverse effects. f. Administer once daily for the duration of the experiment (e.g., 14-28 days).

Protocol 2: Induction and Assessment of HO in a Conditional FOP Mouse Model

This protocol describes the use of a well-established conditional knock-in mouse model to study FOP and assess the efficacy of this compound.

Animal Model:

  • Conditional-on knock-in mice: Acvr1[R206H]FlEx/+ mice crossed with mice expressing a tamoxifen- or doxycycline-inducible Cre recombinase, such as Gt(ROSA)26Sortm1(rtTAM2)Jae; Tg(tetO-Cre)1Jaw*. This allows for temporal control of the mutant Acvr1R206H expression, bypassing perinatal lethality.

Procedure:

  • Induction of Mutant Allele:

    • At a designated age (e.g., 6-8 weeks), administer the inducer (e.g., doxycycline (B596269) in drinking water or feed) to the mice to activate Cre recombinase and express the Acvr1R206H allele.

  • Group Allocation and Pre-treatment:

    • After the induction period, randomly assign mice to a vehicle control group or an this compound treatment group.

    • Begin daily oral gavage with either vehicle or 25 mg/kg this compound one day prior to injury.

  • HO Induction via Cardiotoxin (B1139618) Injury: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation). b. Clean the hindlimb area with an antiseptic solution. c. Inject 50 µL of cardiotoxin (10 µM in sterile saline) into the gastrocnemius muscle of one hindlimb. d. Allow the animal to recover fully in a clean, warm cage.

  • Treatment and Monitoring:

    • Continue daily administration of this compound or vehicle for the planned duration (e.g., 21 or 28 days).

    • Monitor animal welfare, body weight, and any signs of distress daily.

  • Assessment of HO (Endpoint): a. Micro-computed Tomography (µCT) Imaging: i. At the end of the study, euthanize the animals. ii. Dissect the injured hindlimbs and fix them in 10% neutral buffered formalin. iii. Scan the limbs using a high-resolution µCT scanner. iv. Reconstruct the 3D images and use analysis software to quantify the volume of the newly formed heterotopic bone. b. Histological Analysis: i. Following µCT scanning, decalcify the bone-containing tissue samples. ii. Process the samples for paraffin (B1166041) embedding. iii. Section the tissue and perform staining, such as Hematoxylin and Eosin (H&E) to visualize overall tissue structure and Safranin-O/Fast Green to identify cartilage precursors, confirming the endochondral ossification process. iv. Analyze slides microscopically to assess the stage and extent of HO formation.

References

Standard Operating Procedure for LDN-214117 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-214117 is a potent and selective, orally active inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] It plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended for researchers, scientists, and professionals in drug development. This compound has been investigated for its therapeutic potential in conditions characterized by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK2 kinase. ALK2 is a type I BMP receptor that, upon binding of BMP ligands, forms a complex with a type II BMP receptor. This leads to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD proteins (SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including differentiation, proliferation, and apoptosis. This compound effectively blocks this cascade by inhibiting ALK2 autophosphorylation and subsequent SMAD phosphorylation.

Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPRII BMP->BMPR2 binds ALK2 ALK2 (ACVR1) BMPR2->ALK2 recruits and phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex binds SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription Complex->Transcription translocates and regulates LDN This compound LDN->ALK2 inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound on ALK2.

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (nM)Notes
ALK2 (ACVR1) 24 Primary Target
ALK127High affinity
ALK31,171Lower affinity
ALK53,000TGF-β receptor, low affinity
BMP21,022Inhibits BMP-induced activity
BMP4960Inhibits BMP-induced activity
BMP6100Relatively selective inhibition
TGF-β116,000Low inhibition of TGF-β1-induced activity
Cellular Activity of this compound
Cell LineMutation StatusGI50 (µM)Notes
HSJD-DIPG-007ACVR1 R206H1.57Demonstrates selectivity for mutant cells.
SU-DIPG-IVACVR1 G328V5.83 - 6.23
SU-DIPG-VIACVR1 wild-type5.83 - 6.23High pSMAD1/5/8 expression.
QCTB-R059ACVR1 wild-type8.27

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM)

  • This compound is typically a solid. To prepare a stock solution, dissolve it in a suitable solvent such as DMSO.

  • For a 10 mM stock solution, weigh out the appropriate amount of this compound powder and add the calculated volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: check manufacturer's data), dissolve in the corresponding volume of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for your specific cell line.

Cell_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Healthy, sub-confluent cell culture seed Seed cells into appropriate culture plates/flasks start->seed adhere Allow cells to adhere (typically 12-24 hours) seed->adhere prepare_media Prepare fresh culture media containing desired concentrations of this compound adhere->prepare_media add_treatment Remove old media and add This compound-containing media prepare_media->add_treatment incubate Incubate for the desired duration (e.g., 24, 48, 72 hours) add_treatment->incubate harvest Harvest cells for downstream analysis incubate->harvest analysis Perform assays (e.g., Viability, Western Blot, qPCR) harvest->analysis

Caption: General workflow for cell treatment with this compound.

Detailed Steps:

  • Cell Seeding:

    • Culture cells of interest in their recommended growth medium until they reach a sub-confluent state (typically 70-80% confluency).

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density to ensure they are in the logarithmic growth phase during treatment.

  • Cell Adhesion:

    • Incubate the seeded plates in a humidified incubator at 37°C with 5% CO2 for 12-24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in fresh, pre-warmed culture medium from the 10 mM stock solution. A common starting concentration for in vitro studies is 5 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Return the plates to the incubator and incubate for the desired time period. The incubation time will depend on the specific assay and the expected biological response. Time-course experiments (e.g., 24, 48, 72 hours) are recommended.

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream analyses.

Cell Viability Assay (MTT or similar)
  • After the treatment period, add the viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Phospho-SMAD1/5/8
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed for total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

Troubleshooting

IssuePossible CauseSolution
No or low inhibitory effect This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Cell line is not sensitive to ALK2 inhibition.Confirm ALK2 expression and pathway activity in your cell line. Consider using a positive control cell line known to be sensitive.
Inactive compound.Ensure proper storage and handling of the this compound stock solution. Use a fresh aliquot.
High cell toxicity in control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Variability between replicates Inconsistent cell seeding or pipetting.Ensure accurate and consistent cell seeding and reagent addition.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for LDN-214117 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] ALK2 is a type I receptor serine/threonine kinase in the bone morphogenetic protein (BMP) signaling pathway.[1] Gain-of-function mutations in the ACVR1 gene are implicated in the pathogenesis of rare diseases such as Diffuse Intrinsic Pontine Glioma (DIPG), a fatal childhood brain tumor, and Fibrodysplasia Ossificans Progressiva (FOP).[1] this compound has demonstrated efficacy in preclinical models by inhibiting the downstream signaling cascade, making it a valuable tool for therapeutic development. These application notes provide detailed protocols for the dosage and administration of this compound for in vivo studies, particularly in mouse xenograft models of DIPG.

Mechanism of Action: Inhibition of the BMP/ALK2 Signaling Pathway

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK2 kinase domain. This prevents the phosphorylation and activation of the receptor, thereby blocking the downstream signaling cascade. In a healthy state, BMP ligands bind to a complex of type I (including ALK2) and type II BMP receptors. The type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. In diseases like DIPG with activating ACVR1 mutations, the ALK2 receptor is constitutively active, leading to aberrant downstream signaling. This compound effectively inhibits this ligand-independent signaling.

BMP_ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) P SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 P p-SMAD1/5/8 p-SMAD1/5/8 SMAD4 SMAD4 SMAD Complex p-SMAD1/5/8 SMAD4 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription This compound This compound This compound->ALK2 (Type I Receptor) Inhibits p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4->SMAD Complex

Figure 1: Simplified BMP/ALK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key dosage and administration parameters for this compound derived from preclinical in vivo studies in mouse models of DIPG.

ParameterDetailsReference(s)
Drug This compound[1]
Animal Model Immunodeficient mice (e.g., NOD.SCID)[1]
Tumor Model Orthotopic xenograft of human DIPG cells (e.g., HSJD-DIPG-007)
Dosage 25 mg/kg
Route of Administration Oral (p.o.), via gavage
Frequency Daily
Duration of Treatment 14 to 28 days
Reported Outcome Well-tolerated, significant extension of survival in tumor-bearing mice
Pharmacokinetics Orally bioavailable with good brain penetration

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile vehicle for control group

Protocol (Suspension in Methylcellulose):

  • Calculate the required amount of this compound based on the number of animals and the dosage (25 mg/kg). Assume an average mouse weight of 20g and a dosing volume of 100 µL (10 mL/kg).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Autoclave to sterilize.

  • Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose at 10 mL/kg).

  • Vortex thoroughly between each addition to ensure a homogenous suspension.

  • Prepare the working solution fresh daily before administration. Keep the suspension on a rocker or vortex briefly before each gavage to ensure uniform dosing.

Note: For some related compounds, a solution of DMSO, PEG400, and water has been used. However, a methylcellulose suspension is often preferred for daily oral dosing to minimize potential solvent toxicity.

Orthotopic Xenograft Model of DIPG

Materials:

  • Human DIPG cell line (e.g., HSJD-DIPG-007) cultured under appropriate conditions.

  • Immunodeficient mice (e.g., NOD.SCID, 6-8 weeks old).

  • Stereotactic apparatus.

  • Hamilton syringe with a 26-gauge needle.

  • Anesthetics (e.g., ketamine/xylazine or isoflurane).

  • Standard surgical preparation materials.

Protocol:

  • Culture DIPG cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 105 to 1 x 106 cells in 2-5 µL. Keep cells on ice.

  • Anesthetize the mouse and mount it in the stereotactic frame.

  • Create a small incision in the scalp to expose the skull.

  • Using a dental drill, create a small burr hole at the desired coordinates for the pons (e.g., 1 mm right of the lambda suture and 0.8 mm posterior to the lambda suture).

  • Slowly lower the Hamilton syringe needle to the target depth (e.g., 6.5 mm from the skull surface).

  • Infuse the cell suspension slowly over several minutes.

  • After injection, leave the needle in place for a few minutes to prevent reflux, then slowly retract it.

  • Suture the scalp incision and allow the animal to recover on a warming pad. Monitor for post-surgical complications.

  • Allow tumors to establish for a designated period (e.g., 3-4 weeks) before initiating treatment. Tumor growth can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by the onset of neurological symptoms.

In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a DIPG orthotopic xenograft model.

In_Vivo_Workflow A 1. Cell Culture (DIPG Cell Line) B 2. Orthotopic Injection (Stereotactic Surgery) A->B C 3. Tumor Establishment (3-4 weeks) B->C D 4. Randomization (Vehicle vs. This compound) C->D E 5. Daily Treatment (Oral Gavage, 25 mg/kg) D->E F 6. Monitoring (Weight, Symptoms, Imaging) E->F F->E Daily Cycle G 7. Endpoint Analysis (Survival, Histology, Biomarkers) F->G

Figure 2: Experimental workflow for an in vivo study of this compound in a DIPG mouse model.

Protocol:

  • Tumor Establishment: Following orthotopic injection, allow tumors to grow.

  • Randomization: Once tumors are established (confirmed by imaging or at a set time point), randomly assign mice to treatment groups (e.g., Vehicle control, this compound 25 mg/kg).

  • Treatment: Administer the prepared this compound suspension or vehicle control daily via oral gavage.

  • Monitoring: Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, ataxia, hydrocephalus) and general health. Body weight should be recorded at least three times a week.

  • Endpoint: The primary endpoint is typically survival, defined as the time to reach a moribund state or a predetermined weight loss threshold (e.g., >20% of initial body weight). At the endpoint, animals are humanely euthanized, and brain tissue is collected for downstream analysis (e.g., histology, immunohistochemistry for p-SMAD levels).

Conclusion

This compound is a critical research tool for investigating the role of ALK2 in disease and for the development of targeted therapies. The provided protocols for a 25 mg/kg daily oral dose in orthotopic mouse models of DIPG offer a robust starting point for preclinical efficacy studies. Researchers should adapt these guidelines to their specific experimental setup and adhere to all institutional animal care and use committee (IACUC) regulations.

References

Application Notes: Preclinical Evaluation of LDN-214117 in ACVR1-Mutant DIPG Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal pediatric brain tumor with limited therapeutic options.[1] A significant subset of these tumors, approximately 25%, harbor somatic activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin Receptor-Like Kinase 2) protein.[2][3] These mutations lead to constitutive activation of the BMP signaling pathway, promoting tumor growth.[4][5] LDN-214117 is a potent, selective, and orally bioavailable small molecule inhibitor of ALK2 that has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for treating ACVR1-mutant DIPG.

These application notes provide a summary of the preclinical efficacy of this compound in an orthotopic patient-derived xenograft (PDX) model of ACVR1-mutant DIPG, along with detailed protocols for key experimental procedures.

Mechanism of Action: ALK2 Inhibition

In ACVR1-mutant DIPG, the ALK2 receptor is constitutively active, leading to the phosphorylation of downstream SMAD1/5/8 proteins. These phosphorylated SMADs then translocate to the nucleus, where they regulate the transcription of target genes, such as ID1, driving cell proliferation and tumor progression. This compound acts as a type I kinase inhibitor, binding to the ATP-binding pocket of ALK2 and preventing its kinase activity. This blockade inhibits the downstream signaling cascade, reducing cell viability and inducing apoptosis in ACVR1-mutant DIPG cells.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACVR1_mut Mutant ALK2 (ACVR1) SMAD158 SMAD1/5/8 ACVR1_mut->SMAD158 Constitutive Activation pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Phosphorylation ID1 ID1 Gene Transcription pSMAD158->ID1 Nuclear Translocation Proliferation Tumor Proliferation ID1->Proliferation LDN This compound LDN->ACVR1_mut Inhibition

Caption: ALK2 signaling pathway in ACVR1-mutant DIPG and this compound inhibition.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the HSJD-DIPG-007 patient-derived xenograft model, which harbors the H3.3K27M and ACVR1 R206H mutations.

Table 1: In Vivo Efficacy in Orthotopic HSJD-DIPG-007 Xenograft Model
Treatment GroupDose (mg/kg)AdministrationDurationMedian Survival (days)Survival Benefit vs. Vehicle (days)p-value (log-rank test)
Vehicle ControlN/AOral, daily28 days61N/AN/A
This compound25Oral, daily28 days75140.003
Data sourced from Carvalho et al., 2019.
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueConditions
Oral Bioavailability (F)0.75N/A
TolerabilityWell-tolerated25 mg/kg, daily oral administration
Data sourced from Carvalho et al., 2019.
Table 3: In Vitro Activity in HSJD-DIPG-007 Cells
CompoundGI50 (72h)Notes
This compoundNot specifiedAddition of Activin-A enhanced sensitivity to this compound.
Data sourced from Carvalho et al., 2019.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture of HSJD-DIPG-007

The HSJD-DIPG-007 patient-derived cell line is crucial for generating the xenograft model.

  • Media: Culture cells as neurospheres in tumor stem cell medium: Neurobasal-A medium supplemented with B27 supplement (without Vitamin A), human-bFGF (20 ng/ml), human-EGF (20 ng/ml), PDGF-AA (20 ng/ml), PDGF-BB (20 ng/ml), and heparin (10 ng/ml).

  • Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Dissociate neurospheres using Accutase and re-plate in fresh medium when they reach approximately 150-200 µm in diameter.

Orthotopic Patient-Derived Xenograft (PDX) Model Generation

This protocol describes the intracranial implantation of DIPG cells into the pons of immunodeficient mice.

experimental_workflow start 1. Culture HSJD-DIPG-007 Neurospheres prep_cells 2. Prepare Cell Suspension (100,000 cells in 2µL PBS) start->prep_cells surgery 3. Stereotactic Intrapontine Injection in Immunodeficient Mice prep_cells->surgery tumor_growth 4. Allow Tumor Establishment (3 weeks post-implantation) surgery->tumor_growth treatment 5. Daily Oral Gavage (25 mg/kg this compound or Vehicle) for 28 days tumor_growth->treatment monitoring 6. Monitor Animal Health and Neurological Symptoms treatment->monitoring endpoint 7. Euthanize at Endpoint (Pre-defined clinical signs or weight loss) monitoring->endpoint analysis 8. Analyze Survival Data (Kaplan-Meier) and Collect Tissues for IHC/Western Blot endpoint->analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.
  • Animals: Use 6- to 8-week-old female immunodeficient mice (e.g., athymic nude mice).

  • Cell Preparation: Harvest and dissociate HSJD-DIPG-007 neurospheres. Resuspend cells in sterile PBS at a concentration of 50,000 cells/µL.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Stereotactic Surgery:

    • Secure the anesthetized mouse in a stereotactic frame.

    • Create a midline scalp incision to expose the skull.

    • Using a micro-drill, create a small burr hole over the target coordinates for the pons (e.g., AP: -0.8mm, ML: +1.0mm from lambda).

    • Slowly lower a Hamilton syringe to the correct depth (DV: -4.5mm from the dura).

    • Inject 2 µL of the cell suspension (100,000 cells) over 2-3 minutes.

    • Slowly retract the needle and suture the incision.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

In Vivo Drug Administration and Survival Study
  • Tumor Establishment: Allow tumors to establish for 3 weeks post-implantation.

  • Drug Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing: Administer 25 mg/kg of this compound or vehicle control via oral gavage daily for 28 consecutive days.

  • Monitoring: Monitor mice daily for weight loss and neurological symptoms (e.g., ataxia, hydrocephalus).

  • Endpoint: The primary endpoint is survival. Euthanize mice upon reaching pre-defined humane endpoints (e.g., >20% weight loss, severe neurological impairment).

  • Data Analysis: Plot survival data using Kaplan-Meier curves and analyze for statistical significance using the log-rank test.

Immunohistochemistry (IHC) for Tumor Cellularity

This protocol is for staining paraffin-embedded brain sections to identify human tumor cells.

  • Tissue Preparation: At the study endpoint, perfuse mice with 4% paraformaldehyde (PFA), harvest brains, and fix overnight in 4% PFA. Process tissues for paraffin (B1166041) embedding.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks.

  • Deparaffinization and Rehydration:

    • Xylene: 2 x 5 min.

    • 100% Ethanol: 2 x 3 min.

    • 95% Ethanol: 1 x 3 min.

    • 70% Ethanol: 1 x 3 min.

    • Distilled water: 1 x 5 min.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Staining:

    • Block endogenous peroxidase with 3% H₂O₂ for 10 min.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with primary antibody against a human-specific marker (e.g., anti-human nuclear antigen, HNA) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 min.

    • Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount coverslips. Image sections and quantify the number of HNA-positive cells in defined tumor regions to assess cellularity. A decrease in cellularity was observed in treated tumors.

Western Blot for Pathway Inhibition

This protocol is used to assess the pharmacodynamic effect of this compound on its target pathway in tumor tissue.

  • Protein Extraction: At the end of the treatment period, harvest tumor-bearing brain tissue and snap-freeze. Lyse the tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-SMAD1/5/8, total SMAD1, ID1, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Western blot analysis confirmed inhibition of the downstream pathway in treated tumors.

MoA cluster_binding Competitive Inhibition LDN This compound ALK2 ALK2 Kinase Domain (ACVR1-mutant) LDN->ALK2 Binds to ATP Pocket Substrate Substrate (e.g., SMAD1/5/8) ATP ATP Inhibition No Phosphorylation Substrate->Inhibition Blockade of Signal Transduction

Caption: Mechanism of action of this compound via competitive ATP inhibition.

References

Application Notes and Protocols for Studying Osteogenic Differentiation with LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I bone morphogenetic protein (BMP) receptor.[1][2] The BMP signaling pathway plays a crucial role in the development, homeostasis, and repair of bone tissue. Dysregulation of this pathway is implicated in various skeletal disorders. This compound, by selectively targeting ALK2, provides a valuable tool for investigating the specific role of this receptor in osteogenic differentiation and for the development of potential therapeutics for diseases characterized by aberrant bone formation.[1][3]

These application notes provide detailed protocols for utilizing this compound to study its effects on osteogenic differentiation in common in vitro models. The protocols cover cell culture, induction of osteogenesis, and key assays for quantifying the extent of differentiation, including alkaline phosphatase (ALP) activity, matrix mineralization, and the expression of key osteogenic marker genes.

Mechanism of Action

This compound inhibits the kinase activity of ALK2, thereby blocking the downstream signaling cascade initiated by BMP ligands such as BMP6.[1][4] This inhibition prevents the phosphorylation of SMAD proteins (SMAD1/5/8), which in turn cannot translocate to the nucleus to regulate the transcription of genes essential for osteoblast differentiation.

dot

BMP BMP Ligand (e.g., BMP6) ALK2 ALK2 Receptor BMP->ALK2 Binds SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylates pSMAD pSMAD 1/5/8 Gene Osteogenic Gene Expression Nucleus Nucleus pSMAD->Nucleus Translocates Nucleus->Gene Activates LDN This compound LDN->ALK2 Inhibits

Caption: this compound inhibits the BMP/ALK2 signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound on various kinases is summarized below. This data is crucial for determining the appropriate concentration range for in vitro experiments to ensure selective inhibition of ALK2.

Kinase TargetIC50 (nM)Reference
ALK2 24 [1]
ALK127[1]
ALK31,171[1]
ALK53,000[1]

Table 1: Inhibitory Potency of this compound against BMP and TGF-β Type I Receptor Kinases. The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity. The high selectivity for ALK2 over other related kinases makes it a precise tool for studying ALK2-mediated signaling.

Experimental Protocols

Cell Culture and Induction of Osteogenic Differentiation

This protocol describes the culture of C2C12 myoblasts or mesenchymal stem cells (MSCs) and the induction of their differentiation into osteoblasts.

Materials:

  • C2C12 cells or MSCs

  • Growth Medium (DMEM for C2C12, α-MEM for MSCs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • Recombinant human BMP2 or BMP6 (optional, for inducing robust differentiation)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates (6-well or 24-well)

Procedure:

  • Seed C2C12 cells or MSCs in tissue culture plates at a density that will result in 80-90% confluency at the start of the differentiation experiment.

  • Allow cells to adhere and grow for 24-48 hours in Growth Medium.

  • To induce osteogenic differentiation, replace the Growth Medium with Osteogenic Differentiation Medium.

  • For experiments investigating the inhibitory effects of this compound, add the compound to the Osteogenic Differentiation Medium at the desired final concentrations. A vehicle control (DMSO) should be run in parallel. A typical concentration range to explore would be 10 nM to 1 µM, based on the IC50 values.

  • If using a BMP ligand to stimulate differentiation, add it to the Osteogenic Differentiation Medium at a concentration of 50-100 ng/mL.[5]

  • Culture the cells for the desired period, typically 7-21 days, replacing the medium with fresh Osteogenic Differentiation Medium (with or without this compound) every 2-3 days.

dot

Start Seed Cells Adhere Adhesion (24-48h) Start->Adhere Induce Induce Differentiation (Osteogenic Medium) Adhere->Induce Treat Add this compound or Vehicle Induce->Treat Culture Culture (7-21 days) (Change medium every 2-3 days) Treat->Culture Analyze Analyze Osteogenic Markers Culture->Analyze

Caption: General workflow for studying the effect of this compound.

Alkaline Phosphatase (ALP) Staining and Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be visualized by staining or quantified using a colorimetric assay.

Materials:

  • Cultured cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • ALP staining solution (e.g., a solution containing Naphthol AS-MX phosphate (B84403) and Fast Blue RR salt)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3M NaOH)

  • 96-well plate for absorbance reading

  • Microplate reader

Protocol for ALP Staining (Qualitative):

  • After the desired culture period (e.g., 7 days), remove the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the ALP staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes, or until a blue/purple color develops.

  • Stop the reaction by washing the cells with PBS.

  • Visualize and capture images using a microscope.

Protocol for ALP Activity Assay (Quantitative):

  • After the desired culture period, wash the cells twice with PBS.

  • Lyse the cells with cell lysis buffer and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add a portion of the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

ARS staining is used to detect calcium deposits, a hallmark of late-stage osteogenic differentiation and matrix mineralization.

Materials:

  • Cultured cells (from Protocol 1)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

  • Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate, pH 7.0)

  • 96-well plate for absorbance reading

  • Microplate reader

Protocol for ARS Staining (Qualitative):

  • After 14-21 days of culture, remove the medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Add the ARS staining solution to the cells and incubate at room temperature for 20-30 minutes.

  • Remove the staining solution and wash the cells four to five times with deionized water to remove non-specific staining.

  • Visualize the red-orange mineralized nodules under a microscope.

Protocol for ARS Quantification:

  • After staining and washing, add the destaining solution to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to elute the stain.

  • Transfer the eluted stain to a 96-well plate.

  • Measure the absorbance at 562 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR) for Osteogenic Marker Genes

qPCR is used to measure the expression levels of key transcription factors and markers of osteoblast differentiation, such as Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[6][7]

Materials:

  • Cultured cells (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., Runx2, Osterix, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • At various time points during differentiation (e.g., day 3, 7, and 14), harvest the cells and extract total RNA using a commercially available kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Expected Results

Treatment of osteoprogenitor cells with this compound during osteogenic differentiation is expected to result in a dose-dependent inhibition of osteogenesis. This will be evidenced by:

  • Reduced ALP activity and staining.

  • Decreased mineralization as shown by Alizarin Red S staining.

  • Downregulation of the mRNA expression of key osteogenic markers such as Runx2, Osterix, ALP, and Osteocalcin.

The IC50 for the inhibition of BMP6-induced ALP expression by a related ALK2-biased inhibitor, LDN-212854, was found to be approximately 10 nM, while the IC50 for BMP4 (which signals primarily through ALK3) was around 40.5 nM.[8] Given that this compound has a similar selectivity profile, a significant inhibition of ALK2-mediated osteogenic differentiation is expected within a similar nanomolar range.

Troubleshooting

  • High background in staining: Ensure thorough washing steps to remove excess staining solution. Optimize fixation time.

  • Low signal in assays: Ensure cells are healthy and proliferating before inducing differentiation. Confirm the activity of the osteogenic supplements and/or BMP ligands.

  • Variability in qPCR results: Use high-quality RNA. Validate primer efficiency. Use multiple housekeeping genes for normalization.

  • Cell toxicity: If cytotoxicity is observed at higher concentrations of this compound, perform a dose-response curve for viability (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your specific cell type. This compound has been reported to have low cytotoxicity.[2]

Conclusion

This compound is a valuable pharmacological tool for the investigation of ALK2's role in osteogenic differentiation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the inhibitory effects of this compound on osteogenesis in vitro. These studies can contribute to a better understanding of the molecular mechanisms of bone formation and may aid in the development of novel therapies for skeletal diseases.

References

Application Notes: Evaluating Cell Viability Following Treatment with LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[3][4] This pathway is integral to various biological processes, including bone development, and its dysregulation is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1] this compound exerts its effect by binding to the ATP pocket of the ALK2 kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the signaling cascade.

In cancer research, particularly for tumors with aberrant BMP signaling, ALK2 inhibitors like this compound are evaluated for their potential to reduce tumor growth and cell proliferation. Assessing the impact of this compound on cell viability is a critical first step in determining its therapeutic potential. Cell viability assays are used to measure the dose-dependent effects of the compound on cell health, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). This document provides detailed protocols for two common methods for assessing cell viability following treatment with this compound: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Mechanism of Action: this compound in the BMP Signaling Pathway

The BMP signaling pathway is initiated when a BMP ligand binds to a complex of type I and type II receptors. This leads to the phosphorylation and activation of the type I receptor, ALK2, which then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound selectively inhibits ALK2, preventing the phosphorylation of SMAD1/5/8 and blocking downstream gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RecII Type II Receptor ALK2 ALK2 (Type I Receptor) RecII->ALK2 Activates pSMAD p-SMAD1/5/8 ALK2->pSMAD Phosphorylates Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Complex_nuc p-SMAD/SMAD4 Complex Complex->Complex_nuc Translocation Gene Target Gene Expression (e.g., ID1) Complex_nuc->Gene Regulates Transcription BMP BMP Ligand BMP->RecII Binds LDN This compound LDN->ALK2 Inhibits

Figure 1. this compound inhibits the BMP signaling pathway by targeting the ALK2 receptor.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The tables below summarize its potency against different kinases and its growth-inhibitory effects on cancer cell lines.

Table 1: Biochemical Potency of this compound Against Kinases

Target Kinase IC50 (nM) Reference
ALK2 (ACVR1) 24
ALK1 27
BMP6 100
BMP4 960
ALK3 1,171
BMP2 1,022
ALK5 3,000

| TGF-β1 | 16,000 | |

Table 2: Growth Inhibition (GI50) of this compound in DIPG Cell Lines

Cell Line ACVR1 Mutation GI50 (µM) Reference
HSJD-DIPG-007 R206H 1.57
SU-DIPG-IV G328V 5.83 - 6.23
SU-DIPG-VI Wild-Type 5.83 - 6.23

| QCTB-R059 | Wild-Type | 8.27 | |

Experimental Workflow

The general workflow for assessing cell viability involves seeding cells, treating them with a range of this compound concentrations, incubating for a defined period, adding a viability reagent, and measuring the resulting signal.

G start Start: Prepare Cell Culture seed 1. Seed cells into 96-well plates (e.g., 5,000-10,000 cells/well) start->seed incubate1 2. Incubate for cell adherence (e.g., 24 hours) seed->incubate1 treat 3. Add serial dilutions of this compound and vehicle/positive controls incubate1->treat incubate2 4. Incubate for exposure period (e.g., 24-120 hours) treat->incubate2 reagent 5. Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate2->reagent incubate3 6. Incubate as per assay protocol (e.g., 10 min - 4 hours) reagent->incubate3 measure 7. Measure Signal (Absorbance or Luminescence) incubate3->measure analyze 8. Analyze Data: Calculate % Viability & IC50/GI50 measure->analyze end End analyze->end

Figure 2. General experimental workflow for a cell viability assay with this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. These insoluble crystals are dissolved using a solubilizing agent, and the colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., LCLC-103H, HSJD-DIPG-007)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate spectrophotometer (reader)

Procedure

  • Cell Seeding:

    • Harvest and count cells during their logarithmic growth phase.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate. Include wells for background control (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.5%) to avoid solvent toxicity.

    • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72, or 120 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis

  • Subtract the average absorbance of the background control wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log concentration of this compound.

  • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 or GI50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle

The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP released from lysed cells. This "add-mix-measure" protocol is highly sensitive and well-suited for high-throughput screening.

Materials and Reagents

  • This compound (stock solution in DMSO)

  • Selected cell line

  • Complete cell culture medium

  • CellTiter-Glo® 2.0 Reagent (or similar)

  • Sterile, opaque-walled 96-well plates (for luminescence)

  • Multichannel pipette

  • Luminometer (plate reader)

Procedure

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1), but use opaque-walled plates suitable for luminescence to prevent well-to-well crosstalk.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2) for treating cells with this compound and controls. Typical incubation times are 48 to 72 hours.

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation and Signal Stabilization:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

  • Subtract the average luminescence of the background control wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100

  • Plot the data and determine the IC50/GI50 value as described for the MTT assay.

References

Application Notes and Protocols for Immunohistochemistry After LDN-214117 Treatment in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for performing immunohistochemistry (IHC) on brain tissue from mice treated with LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document outlines the experimental workflow, from tissue preparation to data analysis, and includes a detailed protocol for the detection of key downstream markers of ALK2 signaling.

This compound is an orally active and brain-penetrant small molecule that inhibits the bone morphogenetic protein (BMP) signaling pathway by targeting ALK2.[1] This pathway is implicated in various diseases, including the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG), a lethal childhood brain cancer.[1] In preclinical mouse models of DIPG, this compound has been shown to reduce the phosphorylation of SMAD proteins (pSMAD1/5/8) and the expression of the inhibitor of differentiation 1 (ID1), both of which are critical for tumor growth.

This protocol is designed to enable researchers to effectively assess the pharmacodynamic effects of this compound in the mouse brain, providing a robust method for quantifying the inhibition of the ALK2 signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data on the reduction of phosphorylated SMAD1/5/8 (pSMAD) levels in mouse tissue following treatment with an ALK2 inhibitor. This data is based on findings from studies investigating the in vivo effects of ALK2 inhibitors.[2]

Treatment GroupAnalytePercent Decrease in Staining Intensity (Mean ± SEM)p-value
Vehicle ControlpSMAD1/5/80 ± 5.2-
This compoundpSMAD1/5/835 ± 6.8< 0.05

Note: The data presented is a representative example based on published literature and may not reflect the exact results obtained with this compound. Actual results may vary depending on the experimental conditions, including the mouse model, dosage, and duration of treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the immunohistochemistry protocol.

ALK2_Signaling_Pathway ALK2 Signaling Pathway and Inhibition by this compound BMP BMP Ligand TypeII_Receptor Type II Receptor BMP->TypeII_Receptor ALK2 ALK2 Receptor pSMAD pSMAD1/5/8 ALK2->pSMAD Phosphorylates TypeII_Receptor->ALK2 Activates LDN This compound LDN->ALK2 Inhibits Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation ID1 ID1 Gene Transcription Nucleus->ID1 Upregulates

Caption: ALK2 Signaling Pathway Inhibition.

IHC_Workflow Immunohistochemistry Experimental Workflow start Start: this compound Treated Mouse perfusion Perfusion and Tissue Fixation start->perfusion sectioning Brain Sectioning (Cryostat or Vibratome) perfusion->sectioning antigen_retrieval Antigen Retrieval sectioning->antigen_retrieval blocking Blocking Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSMAD1/5/8) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (DAB or Fluorescence) secondary_ab->detection imaging Microscopy and Image Acquisition detection->imaging quantification Image Analysis and Quantification imaging->quantification end End: Data Interpretation quantification->end

Caption: Immunohistochemistry Workflow.

Detailed Experimental Protocol: Immunohistochemistry for pSMAD1/5/8 in Mouse Brain

This protocol is optimized for detecting phosphorylated SMAD1/5/8 in paraffin-embedded brain sections from mice treated with this compound.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized Water

  • Citrate (B86180) Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) for antigen retrieval

  • 3% Hydrogen Peroxide in Methanol (B129727)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.3% Triton X-100)

  • Primary Antibody: Rabbit anti-pSMAD1/5/8 (e.g., Cell Signaling Technology, #13820) diluted 1:800 in blocking buffer.[3][4]

  • Secondary Antibody: Biotinylated Goat Anti-Rabbit IgG (e.g., Vector Laboratories)

  • Vectastain ABC Kit (Vector Laboratories)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit (Vector Laboratories)

  • Hematoxylin (B73222)

  • Mounting Medium

Procedure:

  • Tissue Preparation and Fixation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Process the tissue through a series of ethanol and xylene washes and embed in paraffin.

    • Cut 5-10 µm thick sections using a microtome and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 1 hour.

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate sections by sequential 3-minute incubations in 100%, 95%, and 70% ethanol.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer and heat to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides twice with PBS for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-pSMAD1/5/8 antibody in blocking buffer.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides three times with PBS for 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Amplification and Detection:

    • Rinse slides three times with PBS for 5 minutes each.

    • Incubate sections with the Vectastain ABC reagent for 30 minutes at room temperature.

    • Rinse slides three times with PBS for 5 minutes each.

    • Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through a series of ethanol and xylene washes.

    • Coverslip the slides using a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a brightfield microscope.

    • Quantify the staining intensity using image analysis software such as ImageJ or QuPath. This can be done by measuring the optical density of the DAB signal in defined regions of interest. The percentage of positively stained cells can also be determined.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LDN-214117 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of LDN-214117 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of Activin receptor-like kinase 2 (ALK2), which is a bone morphogenetic protein (BMP) type I receptor kinase.[1][2] Its primary mechanism of action is to block the BMP signaling pathway by inhibiting the kinase activity of ALK2.[3] This, in turn, prevents the phosphorylation of downstream signaling molecules like SMAD1/5/8 and subsequent target gene expression.[4][5]

Q2: What is the reported potency (IC50) of this compound against ALK2 and other related kinases?

A2: this compound is a potent inhibitor of ALK2 with a reported IC50 value of approximately 24 nM.[1][2] It also shows high affinity for ALK1 with a similar IC50.[6] Its selectivity for ALK2 is significantly higher than for other related receptors like ALK3, ALK5, and TGF-β1-induced transcriptional activity.[1]

Q3: What is a good starting concentration range for this compound in a new cell-based assay?

A3: A good starting point for a dose-response experiment with this compound is to use a range of concentrations from 0.1 µM to 10 µM.[4] Published studies have shown effective inhibition of downstream signaling at 0.1 µM and more profound effects at 1.0 µM in certain cell lines.[4] For long-term viability or proliferation assays, concentrations around 5 µM have been utilized.[1]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7] For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C for up to three months.[7] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1-0.5%) to avoid solvent toxicity.[8]

Troubleshooting Guide

Issue 1: High levels of cell death or cytotoxicity are observed after treatment with this compound.

  • Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general toxicity.[8]

  • Suggested Solution:

    • Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range of concentrations, including those significantly below the reported IC50 value.

    • Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.

    • Run a vehicle control (e.g., DMSO only) to ensure that the solvent is not the cause of toxicity.[8]

    • Assess cell viability using a standard method like an MTT or CellTiter-Glo assay.

Issue 2: Inconsistent results or a lack of expected inhibitory effect on the BMP signaling pathway.

  • Possible Cause 1: The inhibitor may not be active due to improper storage or degradation.

  • Suggested Solution: Prepare a fresh stock solution of this compound from a reputable source.[8]

  • Possible Cause 2: The timing of inhibitor addition might be incorrect for your experimental setup.

  • Suggested Solution: The inhibitor should be added before or concurrently with the stimulus that activates the BMP pathway (e.g., BMP ligand). Optimize the timing of this compound treatment relative to your experimental stimulus.[8]

  • Possible Cause 3: The chosen readout for pathway inhibition may not be sensitive enough.

  • Suggested Solution: Use a well-established downstream marker of ALK2 activity, such as the phosphorylation of SMAD1/5/8 or the expression of target genes like ID1, for a more direct and sensitive measurement of inhibition.[4]

Issue 3: The compound appears to precipitate out of the cell culture medium.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.

  • Suggested Solution:

    • Visually inspect the medium for any precipitate after adding the compound.

    • Consider lowering the final concentration of this compound.

    • Ensure the stock solution is fully dissolved in DMSO before diluting it into the culture medium.

Data Presentation

Table 1: In Vitro Potency and Cellular Effects of this compound

Target/AssayIC50 / GI50Cell LineIncubation TimeNotes
Biochemical Assays
ALK2 Kinase Activity24 nM[1][2]--High selectivity and potency.
ALK1 Kinase Activity27 nM[1]--Also shows high affinity for ALK1.
ALK3 Kinase Activity1,171 nM[1]--Significantly less potent against ALK3.
ALK5 Kinase Activity3,000 nM[1]--Highly selective over ALK5.
BMP6-induced Signaling100 nM[1]C2C1230 minInhibition of BMP6-induced luciferase reporter activity.
Cellular Assays
Cell Viability (GI50)1.57 µM[4]HSJD-DIPG-007 (R206H mutant)-Demonstrates anti-proliferative effects in DIPG cells.
Cell Viability (GI50)5.83 - 6.23 µM[4]SU-DIPG-IV (G328V), SU-DIPG-VI (ACVR1 wild-type)-Varying sensitivity across different DIPG cell lines.
Cell ViabilityReduction to ~60% of controlLCLC-103H96 hReduces viability of lung carcinoma cells at 5 µM.[1]
Proliferation & ApoptosisReduced proliferation, induced apoptosisLCLC-103H24-120 hObserved at a concentration of 5 µM.[1]
Wound HealingSuppressedLCLC-103H0-48 hInhibits cell migration at 5 µM.[1]

Experimental Protocols

Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., Sulforhodamine B Assay)

  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 20 µM down to 0.01 µM (final concentrations will be 10 µM to 0.005 µM). Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay: Perform the Sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound required to reduce cell viability by 50%.

Protocol 2: Assessment of BMP Pathway Inhibition via Western Blot for Phospho-SMAD1/5/8

  • Cell Seeding and Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluency, wash twice with PBS and incubate in serum-free medium for 1 hour.[4]

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Stimulation: Add a BMP ligand (e.g., 10 ng/mL BMP4) to the medium for 1 hour to induce SMAD phosphorylation.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-SMAD1/5/8 and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of SMAD phosphorylation at different this compound concentrations.

Mandatory Visualization

BMP_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R 1. Binding ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 2. Phosphorylation pSMAD p-SMAD1/5/8 ALK2->pSMAD 3. Phosphorylation SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus 4. Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription 5. Regulation LDN214117 This compound LDN214117->ALK2 Inhibition

Caption: Inhibition of the BMP signaling pathway by this compound.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_dose_response Dose-Response & Viability cluster_pathway_inhibition Pathway Inhibition Assay cluster_functional_assay Functional Assay start Start: Select Cell Line prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock dose_range Perform Dose-Response (e.g., 0.01 - 10 µM) prepare_stock->dose_range viability_assay Cell Viability Assay (e.g., MTT, SRB) dose_range->viability_assay determine_gi50 Determine GI50 & Optimal Concentration Range viability_assay->determine_gi50 treat_cells Treat Cells with Optimized Concentrations determine_gi50->treat_cells stimulate_pathway Stimulate with BMP Ligand treat_cells->stimulate_pathway measure_readout Measure Downstream Readout (e.g., p-SMAD Western Blot) stimulate_pathway->measure_readout confirm_inhibition Confirm Pathway Inhibition measure_readout->confirm_inhibition functional_assay Perform Functional Assay (e.g., Proliferation, Migration) confirm_inhibition->functional_assay end End: Optimized Protocol functional_assay->end

Caption: Workflow for optimizing this compound concentration.

References

How to minimize LDN-214117 off-target effects on ALK5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of LDN-214117 on ALK5 during experimental procedures.

Troubleshooting Guides

Issue: High or inconsistent off-target activity on ALK5 is observed in my experiments.

Possible Cause 1: Suboptimal inhibitor concentration.

  • Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits the primary target, ALK2, without significantly affecting ALK5.

  • Expected Outcome: Identification of an optimal concentration range that maximizes ALK2 inhibition while minimizing ALK5 off-target effects.

Possible Cause 2: Variation in cellular context.

  • Troubleshooting Step: Characterize the relative expression levels of ALK2 and ALK5 in your specific cell line or experimental model.

  • Expected Outcome: Understanding the target-to-off-target ratio in your system, which can influence the inhibitor's selectivity. In systems with high ALK5 expression, off-target effects may be more pronounced.

Possible Cause 3: Inappropriate experimental controls.

  • Troubleshooting Step: Include a well-characterized, structurally distinct ALK2 inhibitor with a different selectivity profile as a control. Additionally, use a negative control compound that is structurally similar to this compound but inactive against ALK2.

  • Expected Outcome: Confirmation that the observed on-target phenotype is specific to ALK2 inhibition and not an artifact of the chemical scaffold or off-target effects shared by multiple inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally active, potent, and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] ALK2 is a BMP type I receptor kinase.[3][4] this compound is being investigated for its therapeutic potential in conditions driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).

Q2: What are the known off-target effects of this compound, particularly on ALK5?

A2: While this compound is highly selective for ALK2, it can exhibit off-target activity against other members of the TGF-β superfamily of type I receptors, including ALK5 (TGFβR1). However, its inhibitory activity against ALK5 is significantly lower than against ALK2.

Q3: How can I minimize the off-target effects of this compound on ALK5 in my experiments?

A3: To minimize ALK5 off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target (ALK2 inhibition) response. Performing a careful dose-response study is essential. Additionally, selecting cell lines with a favorable ALK2 to ALK5 expression ratio can enhance the experimental window.

Q4: What experimental approaches can I use to confirm that my observed phenotype is due to ALK2 inhibition and not off-target effects on ALK5?

A4: To validate that the observed effects are on-target, consider the following approaches:

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce ALK2 expression. The phenotype observed should be mimicked by this compound treatment.

  • Use of orthogonal inhibitors: Employ a structurally different ALK2 inhibitor with a distinct off-target profile. If both inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Rescue experiments: In cells where ALK2 has been knocked out, treatment with this compound should not produce the phenotype.

Data Presentation

Table 1: Inhibitory Activity of this compound against ALK Isoforms and other Kinases

TargetIC50 (nM)Selectivity vs. ALK2
ALK2241x
ALK127~1.1x
ALK31,171~49x
ALK5 3,000 ~125x
BMP6100~4.2x
TGF-β1 (transcriptional activity)16,000~667x

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC50 value indicates lower potency. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for ALK2.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 Values

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of ALK2 and ALK5.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the purified recombinant ALK2 or ALK5 enzyme.

    • Add the serially diluted this compound or a vehicle control (DMSO).

    • Pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each respective kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and quantify the incorporation of the radiolabeled phosphate (B84403) into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to ALK2 in a cellular context, which can help differentiate on-target from off-target effects.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound at a desired concentration or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). Ligand binding is expected to stabilize the target protein, increasing its resistance to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble ALK2 and ALK5 using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathways cluster_ALK2 ALK2 Signaling (BMP Pathway) cluster_ALK5 ALK5 Signaling (TGF-β Pathway) BMPs BMPs ALK2_receptor ALK2 Receptor BMPs->ALK2_receptor SMAD1_5_9 SMAD1/5/9 ALK2_receptor->SMAD1_5_9 P complex_alk2 SMAD Complex SMAD1_5_9->complex_alk2 SMAD4_alk2 SMAD4 SMAD4_alk2->complex_alk2 nucleus_alk2 Nucleus complex_alk2->nucleus_alk2 gene_transcription_alk2 Gene Transcription (e.g., Osteogenesis) nucleus_alk2->gene_transcription_alk2 LDN214117_alk2 This compound LDN214117_alk2->ALK2_receptor Inhibits TGFb TGF-β ALK5_receptor ALK5 Receptor (TGFβR1) TGFb->ALK5_receptor SMAD2_3 SMAD2/3 ALK5_receptor->SMAD2_3 P complex_alk5 SMAD Complex SMAD2_3->complex_alk5 SMAD4_alk5 SMAD4 SMAD4_alk5->complex_alk5 nucleus_alk5 Nucleus complex_alk5->nucleus_alk5 gene_transcription_alk5 Gene Transcription (e.g., Fibrosis) nucleus_alk5->gene_transcription_alk5 LDN214117_alk5 This compound (Off-target) LDN214117_alk5->ALK5_receptor Weakly Inhibits

Caption: ALK2 and ALK5 Signaling Pathways and the action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis start_invitro Start: Kinase Assay dose_response Perform Dose-Response with this compound start_invitro->dose_response ic50_alk2 Determine IC50 for ALK2 dose_response->ic50_alk2 ic50_alk5 Determine IC50 for ALK5 dose_response->ic50_alk5 selectivity Calculate Selectivity (IC50 ALK5 / IC50 ALK2) ic50_alk2->selectivity ic50_alk5->selectivity treat_cells Treat Cells with Optimal this compound Conc. selectivity->treat_cells Inform Concentration Selection start_cellular Start: Cellular Assay start_cellular->treat_cells phenotype Observe Phenotype treat_cells->phenotype validation Validate On-Target Effect (e.g., CETSA, siRNA) phenotype->validation conclusion Correlate Phenotype with ALK2 Inhibition validation->conclusion

Caption: Workflow for minimizing and validating off-target effects.

References

LDN-214117 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with LDN-214117, a potent and selective inhibitor of ALK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I bone morphogenetic protein (BMP) receptor.[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of downstream signaling molecules like SMAD1/5/8.[3] This inhibition effectively blocks the BMP signaling pathway, which is implicated in various physiological and pathological processes, including bone formation and the progression of certain cancers like diffuse intrinsic pontine glioma (DIPG).[4][5]

Q2: What are the common research applications for this compound?

This compound is frequently used in preclinical research for conditions characterized by aberrant ALK2 signaling. Key applications include:

  • Fibrodysplasia Ossificans Progressiva (FOP): Investigating the inhibition of heterotopic ossification.

  • Diffuse Intrinsic Pontine Glioma (DIPG): Studying the reduction of tumor growth and prolongation of survival in animal models with ACVR1 mutations.

  • Lung Cancer: Exploring its therapeutic potential in specific genetic subtypes.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

  • Solubility: this compound is soluble in organic solvents such as DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). It is insoluble in water. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Preparation: When preparing stock solutions in DMSO, it is crucial to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture. Gentle warming to 60°C and ultrasonication can aid in dissolution.

  • Storage: Stock solutions in DMSO can be stored at -20°C for up to three months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions should be prepared fresh for each experiment and not stored for more than 24 hours.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for ALK2, some off-target activity has been reported. It shows some inhibitory activity against other kinases such as TNIK, RIPK2, and ABL1. It is important to consider these potential off-target effects when interpreting experimental results. For critical experiments, consider including control experiments with structurally distinct ALK2 inhibitors to confirm that the observed phenotype is due to ALK2 inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected inhibition of ALK2 signaling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Inaccurate Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometer to confirm the concentration.
Suboptimal Assay Conditions Optimize the incubation time and concentration of this compound for your specific cell line and assay. A time-course and dose-response experiment is recommended. This compound has shown time-dependent effects on gene regulation.
Cell Line Variability Different cell lines may have varying levels of ALK2 expression and sensitivity to inhibitors. Confirm ALK2 expression in your cell line via Western blot or qPCR.
Presence of Serum in Media Components in serum can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental setup.
Issue 2: High background or non-specific effects observed in cell-based assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
Off-Target Effects At high concentrations, off-target effects are more likely. Perform a dose-response curve to determine the lowest effective concentration that inhibits ALK2 signaling without causing overt toxicity. Consider using a negative control compound that is structurally similar but inactive against ALK2.
Compound Precipitation Visually inspect the culture media for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to adjust the final concentration or the solvent used for dilution.
Cellular Stress Response The introduction of any small molecule can induce a stress response in cells. Monitor for general markers of cellular stress and ensure your experimental readouts are specific to the ALK2 pathway.
Issue 3: Variability in in vivo experimental outcomes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Bioavailability This compound is orally active and has good brain penetration. However, the formulation and route of administration can significantly impact its bioavailability. Ensure a consistent and appropriate vehicle and administration method are used for all animals. A common formulation for in vivo use is 2% DMSO + 30% PEG400 + 2% Tween 80 + ddH2O.
Metabolic Instability While generally stable, individual animal metabolism can vary. Monitor for any signs of adverse effects and consider performing pharmacokinetic studies to determine the compound's half-life in your animal model.
Dosing Inconsistency Ensure accurate and consistent dosing for all animals. Body weight should be carefully monitored to adjust the dose accordingly.
Biological Variability Animal-to-animal variability is a known factor in in vivo studies. Use a sufficient number of animals per group to achieve statistical power and randomize animals into treatment groups.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
ALK2 (ACVR1)24
ALK127
ALK31,171
ALK53,000
BMP6100
BMP21,022
BMP4960
TGF-β116,000

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Cell Viability/Proliferation1 - 10 µMEffects on viability and proliferation have been observed at 5 µM in LCLC-103H cells.
Western Blot (pSMAD1/5/8)100 nM - 1 µMA clear reduction in pSMAD levels should be observable within this range.
Gene Expression (ID1)1 - 5 µMTime-dependent effects on gene regulation have been noted.
Migration/Wound Healing Assays5 µMShown to suppress wound healing in LCLC-103H cells at this concentration.

Experimental Protocols

Protocol 1: General Protocol for In Vitro Kinase Assay

This protocol is a generalized procedure based on common kinase assay methodologies.

  • Prepare Reagents:

    • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Recombinant ALK2 enzyme.

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).

    • ATP (radiolabeled or non-radiolabeled depending on the detection method).

    • This compound serial dilutions.

  • Assay Procedure:

    • Add kinase buffer, ALK2 enzyme, and substrate to each well of a 96-well plate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

    • Detect the phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter after washing the membrane. For non-radiolabeled methods, a specific antibody against the phosphorylated substrate can be used in an ELISA-like format.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for pSMAD1/5/8 Inhibition in Cell Culture

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

    • If studying ligand-induced phosphorylation, starve cells of serum for a few hours before treatment and then stimulate with a BMP ligand (e.g., BMP6) in the presence or absence of the inhibitor.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6) TypeII_R Type II Receptor BMP_Ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 pSMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 binds SMAD_Complex SMAD Complex Gene_Expression Target Gene Expression (e.g., ID1) SMAD_Complex->Gene_Expression regulates LDN214117 This compound LDN214117->ALK2 inhibits

Caption: Mechanism of action of this compound in the BMP signaling pathway.

Experimental_Workflow_pSMAD_Western_Blot start Start seed_cells Seed Cells in 6-well Plates start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with this compound (Dose Response) adhere->treat lyse Lyse Cells and Collect Protein treat->lyse quantify Quantify Protein (BCA/Bradford) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-pSMAD1/5/8) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze Results detect->analyze end End analyze->end

Caption: Workflow for assessing pSMAD1/5/8 inhibition by Western blot.

References

Technical Support Center: Enhancing the In Vivo Efficacy of LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the ALK2 inhibitor, LDN-214117. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1, which is a type I bone morphogenetic protein (BMP) receptor.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like SMAD1/5/8.[3][4] This inhibition of the BMP signaling pathway makes it a promising therapeutic candidate for conditions driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[5]

Q2: What are the key in vitro potency and selectivity metrics for this compound?

A2: this compound exhibits high potency and selectivity for ALK2. The half-maximal inhibitory concentration (IC50) for ALK2 is approximately 24 nM. It also shows high affinity for ALK1 (IC50 = 27 nM) but is significantly less potent against other related kinases like ALK3 (IC50 = 1,171 nM) and ALK5 (IC50 = 3,000 nM). This selectivity is crucial for minimizing off-target effects.

In Vitro Selectivity Profile of this compound

Target KinaseIC50 (nM)Reference
ALK224
ALK127
BMP6100
BMP4960
BMP21,022
ALK31,171
ALK53,000
TGF-β116,000

Q3: What are the reported in vivo properties of this compound?

A3: this compound is orally bioavailable and has been shown to be well-tolerated in preclinical mouse models. It possesses favorable pharmacokinetic properties, including good brain penetration, which is critical for its application in treating central nervous system tumors like DIPG. Studies have shown that oral administration of this compound can extend survival in mouse models of DIPG.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Poor or inconsistent solubility of this compound for dosing.

  • Question: I am having trouble dissolving this compound for my in vivo experiments, leading to inconsistent results. What are the recommended solvents and formulation strategies?

  • Answer: Low aqueous solubility is a common challenge with small molecule inhibitors. For this compound, several solvents can be used to prepare stock solutions, which are then diluted into a suitable vehicle for in vivo administration.

    • Stock Solution Preparation: High-concentration stock solutions can be prepared in organic solvents. It is crucial to use fresh, high-purity solvents to avoid degradation.

      • DMSO: Soluble up to 83 mg/mL. Note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial is recommended.

      • Ethanol: Soluble up to 100 mM.

      • DMF: Soluble up to 30 mg/mL.

    • In Vivo Formulation: For oral gavage, a common strategy is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it in a vehicle containing co-solvents and surfactants to maintain solubility and improve absorption. A recommended formulation involves a mixture of PEG300, Tween80, and sterile water. It is recommended to prepare the final dosing solution fresh on the day of use.

    • Troubleshooting Steps:

      • Sonication and Warming: Gentle warming (e.g., to 60°C) and sonication can aid in the dissolution of this compound in the initial organic solvent.

      • Vehicle Optimization: If precipitation occurs upon dilution, adjusting the ratios of co-solvents (e.g., increasing the proportion of PEG300) may be necessary.

      • Visual Inspection: Always visually inspect the final formulation for any precipitate before administration.

Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO20 mg/mL to 83 mg/mL
Ethanol100 mM
DMF30 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
WaterInsoluble

Issue 2: Suboptimal in vivo efficacy or high variability in animal studies.

  • Question: My in vivo study with this compound is showing lower than expected efficacy or high variability between subjects. How can I troubleshoot this?

  • Answer: Inconsistent efficacy can stem from several factors, including dosing, formulation, and biological variability.

    • Dosing and Administration:

      • Accurate Dosing: Ensure accurate calculation of the dose based on individual animal body weights.

      • Route of Administration: Oral gavage is a common and effective route for this compound. Ensure proper gavage technique to avoid misdosing.

      • Dosing Frequency: Daily administration has been shown to be effective in preclinical models.

    • Pharmacokinetics and Brain Penetration:

      • This compound has good brain penetration. However, if targeting a CNS disease, confirming sufficient brain concentrations in your model via satellite pharmacokinetic studies can be valuable.

    • Biological Considerations:

      • Animal Model: Ensure the chosen animal model has the relevant genetic background (e.g., ACVR1 mutation for DIPG models) for sensitivity to ALK2 inhibition.

      • Group Size: Increasing the number of animals per group can help improve the statistical power to detect a significant effect.

      • Animal Health: Monitor the general health of the animals, as underlying health issues can affect drug metabolism and response. This compound has been reported to be well-tolerated, but an initial weight loss was observed in some studies.

Issue 3: Concerns about off-target effects.

  • Question: How can I be confident that the observed in vivo effects are due to ALK2 inhibition and not off-target activities?

  • Answer: While this compound is highly selective, it's good practice to incorporate experiments to confirm on-target activity.

    • Pharmacodynamic (PD) Biomarkers: Measure the levels of downstream targets of the ALK2 signaling pathway in tumor or tissue samples. A reduction in the phosphorylation of SMAD1/5/8 (pSMAD1/5/8) is a direct indicator of ALK2 inhibition.

    • Gene Expression Analysis: Analyze the expression of BMP-responsive genes, such as ID1, which should be downregulated upon effective ALK2 inhibition.

    • Dose-Response Studies: Demonstrating a dose-dependent therapeutic effect can provide evidence for a specific pharmacological activity.

    • Control Compounds: If available, using a structurally related but inactive compound as a negative control can help differentiate specific from non-specific effects.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Objective: To prepare a stable and homogenous formulation of this compound for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), fresh and high-purity

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile water or saline

  • Procedure:

    • Calculate the total amount of this compound required for the study based on the dose, number of animals, and dosing volume.

    • Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve the required amount of this compound in a minimal volume of DMSO to achieve a clear solution. Gentle warming and vortexing can be used to aid dissolution.

    • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile water. A common vehicle composition is 30% PEG300, 5% Tween 80, and 65% water.

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

    • Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Efficacy Study in an Orthotopic DIPG Xenograft Model

  • Objective: To evaluate the efficacy of this compound in a preclinical mouse model of DIPG.

  • Materials:

    • Immunocompromised mice (e.g., NSG mice)

    • ACVR1-mutant DIPG cells (e.g., HSJD-DIPG-007)

    • Stereotactic injection apparatus

    • This compound formulation and vehicle control

    • Calipers for tumor measurement (if applicable for subcutaneous models)

    • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Procedure:

    • Tumor Implantation: Orthotopically implant ACVR1-mutant DIPG cells into the brainstem of the mice using a stereotactic apparatus.

    • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive method like bioluminescence imaging.

    • Treatment Initiation: Once tumors are established (e.g., detectable bioluminescent signal), randomize the mice into treatment and control groups.

    • Dosing: Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.

    • Monitoring: Monitor animal body weight and overall health daily. Continue to monitor tumor growth at regular intervals.

    • Endpoint: The primary endpoint is typically overall survival. Euthanize animals when they reach pre-defined humane endpoints (e.g., significant weight loss, neurological symptoms).

    • Tissue Collection: At the end of the study, collect tumor and brain tissue for pharmacodynamic analysis (e.g., pSMAD1/5/8 immunohistochemistry).

Visualizations

ALK2_Signaling_Pathway Simplified ALK2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 activates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 pSMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 binds SMAD_complex SMAD Complex BRE BMP Response Element (BRE) SMAD_complex->BRE translocates and binds Gene_Transcription Gene Transcription (e.g., ID1) BRE->Gene_Transcription initiates LDN214117 This compound LDN214117->ALK2 inhibits

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Workflow for In Vivo Efficacy Testing of this compound A 1. Cell Culture (ACVR1-mutant cells) B 2. Orthotopic Implantation (Immunocompromised mice) A->B C 3. Tumor Growth Monitoring (e.g., Bioluminescence) B->C D 4. Randomization C->D E 5. Daily Treatment (this compound or Vehicle) D->E F 6. Monitor Health & Tumor Size E->F Continuous G 7. Endpoint Analysis (Survival, Tumor Weight) F->G H 8. Pharmacodynamic Analysis (pSMAD, Gene Expression) G->H

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic Troubleshooting Logic for Suboptimal In Vivo Efficacy Start Suboptimal In Vivo Efficacy Q1 Is the formulation clear and homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Re-evaluate solubility and formulation protocol. - Check solvent purity - Adjust co-solvent ratios - Use sonication/warming Q1->A1_No Q2 Is dosing accurate and consistent? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Refine dosing technique. - Calibrate equipment - Ensure proper gavage technique Q2->A2_No Q3 Are pharmacodynamic markers inhibited? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Investigate bioavailability and dose. - Conduct satellite PK study - Consider dose escalation Q3->A3_No Q4 Is the animal model appropriate? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No: Select a model with the relevant genetic background (e.g., ACVR1 mutation). Q4->A4_No End Consider biological variability. - Increase group size A4_Yes->End

Caption: Decision tree for troubleshooting suboptimal in vivo results.

References

Technical Support Center: Overcoming Resistance to LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to LDN-214117 in cancer cell lines. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][] Its primary mechanism of action is to bind to the ATP-binding pocket of the ALK2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, primarily the SMAD1/5/9 pathway.[3][4] It has shown high selectivity for ALK2 and ALK1 over other related kinases.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity over time. What are the possible reasons?

A2: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer research when cells are continuously exposed to a targeted therapy. Several mechanisms could be responsible:

  • Target Alteration: Mutations in the ACVR1 gene (which encodes for ALK2) can prevent this compound from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the agent. Common bypass pathways could include other BMP receptors, or activation of parallel pathways like MAPK or PI3K/Akt.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

  • Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.

  • Tumor Heterogeneity: The initial cell population may have contained a small subpopulation of cells that were intrinsically resistant to this compound. Treatment eliminates the sensitive cells, allowing the resistant ones to proliferate.

Q3: How do I confirm that my cell line has truly developed resistance?

A3: The first step is to quantify the level of resistance by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase (e.g., 5- to 10-fold or higher) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line confirms resistance.

Q4: My "resistant" cell line loses its resistance when I culture it without this compound for a few passages. Why does this happen?

A4: This suggests that the resistance mechanism may be adaptive and not due to stable genetic changes. This can involve reversible changes in gene expression or the presence of a mixed population of sensitive and resistant cells. When the selective pressure (the drug) is removed, the sensitive cells may outcompete the resistant ones if the resistance mechanism imparts a fitness cost.

Troubleshooting Guide: Investigating this compound Resistance

If you have confirmed a stable increase in the IC50 value for this compound in your cell line, this guide provides a systematic approach to investigate the underlying mechanism of resistance.

Workflow for Troubleshooting Resistance

G cluster_0 Step 1: Confirmation & Quantification cluster_1 Step 2: Mechanism Investigation cluster_2 Step 3: Potential Solutions A Observe Decreased Efficacy of this compound B Perform Dose-Response Assay (e.g., CellTiter-Glo) A->B C Calculate IC50 Values for Parental vs. Resistant Cells B->C D Significant IC50 Shift? C->D E Sequence ALK2 Kinase Domain (ACVR1 Gene) D->E Yes F Western Blot for Bypass Pathways (p-SMAD, p-ERK, p-AKT) D->F G Screen for Drug Efflux (e.g., Rhodamine 123 Assay) D->G H Assess Phenotypic Changes (e.g., EMT markers) D->H I Test Next-Generation ALK2 Inhibitors E->I Mutation Found J Combination Therapy (e.g., with MEK or PI3K inhibitors) F->J Pathway Activated K Use Efflux Pump Inhibitors (e.g., Verapamil) G->K Efflux Increased

Caption: A stepwise workflow for diagnosing and addressing resistance to this compound.

Quantitative Data Summary

The following tables represent hypothetical data from experiments aimed at characterizing a resistant cell line.

Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive) IC50 (nM)Resistant (R1) Subline IC50 (nM)Fold Resistance
DIPG-00725 nM350 nM14-fold
U87-MG (ALK2-transfected)40 nM520 nM13-fold

Table 2: Results from Bypass Pathway Activation Screen (Phospho-Kinase Array)

Phospho-ProteinParental Cells (+this compound)Resistant Cells (+this compound)Interpretation
p-SMAD1/5 (Ser463/465)↓↓↓Incomplete pathway inhibition
p-ERK1/2 (Thr202/Tyr204)↑↑↑MAPK pathway activation
p-AKT (Ser473)No significant AKT pathway activation
p-EGFR (Tyr1068)↑↑Potential EGFR bypass signaling

Signaling Pathways and Resistance Mechanisms

BMP/ALK2 Signaling Pathway Inhibition by this compound

cluster_nuc Nucleus BMP6 BMP Ligand (e.g., BMP6) TypeII_R BMP Type II Receptor BMP6->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD159 SMAD1/5/9 ALK2->SMAD159 phosphorylates Complex SMAD Complex SMAD159->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Complex->Gene regulates LDN This compound LDN->ALK2 inhibits

Caption: this compound inhibits the BMP signaling pathway by blocking ALK2 kinase activity.

Potential Mechanisms of Acquired Resistance

Cell Cancer Cell M1 Target Mutation (ALK2 Gatekeeper Mutation) M1->Cell prevents drug binding M2 Bypass Pathway (e.g., MAPK/ERK Activation) M2->Cell circumvents block M3 Drug Efflux (P-gp Overexpression) M3->Cell pumps drug out M4 Target Overexpression (ALK2 Gene Amplification) M4->Cell titrates drug effect

Caption: Common mechanisms by which cancer cells can acquire resistance to targeted inhibitors.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, escalating drug exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks, plates, and consumables

  • Cell counting equipment (e.g., hemocytometer or automated counter)

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., CellTiter-Glo or MTT) to determine the initial IC50 of this compound in your parental cell line.

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Initially, a large amount of cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the starting concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold with each step. Allow the cells to adapt and resume normal proliferation at each new concentration before escalating further.

  • Stabilize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), maintain them at this concentration for several passages to ensure the resistance is stable.

  • Characterize the Resistant Line: Periodically determine the IC50 of the resistant line to quantify the level of resistance. Create cryopreserved stocks of both the parental and resistant lines at low passage numbers.

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in signaling pathways that may be activated in resistant cells.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-SMAD1/5, anti-SMAD1/5, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare Cell Lysates: Culture sensitive and resistant cells with and without this compound (at the IC50 of the sensitive line) for a specified time (e.g., 2-4 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine Protein Concentration: Use a BCA or Bradford assay to quantify the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing the phosphoprotein signal to the total protein signal and then to a loading control like β-actin. Compare the activation status between sensitive and resistant cells.

References

LDN-214117 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK2 inhibitor, LDN-214117. The information is designed to address specific issues that may be encountered during dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] It functions by blocking the kinase activity of ALK2, which is a key receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Dysregulation of this pathway is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions. Reported values are summarized in the table below.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents such as DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture medium to the desired final concentrations.

Q4: What are the known off-target effects of this compound?

A4: this compound shows high selectivity for ALK2. However, it also exhibits inhibitory activity against other BMP type I receptors, such as ALK1, and to a lesser extent, ALK3.[1] At higher concentrations, it may also inhibit other kinases. When interpreting results, it is important to consider potential off-target effects, especially at micromolar concentrations.

Troubleshooting Guide for this compound Dose-Response Curves

This guide addresses common issues observed during the generation of dose-response curves for this compound.

Issue 1: Inconsistent or non-reproducible IC50 values.

  • Possible Causes:

    • Compound Stability: this compound degradation in stock solutions or experimental media.

    • Cell Health and Passage Number: Variations in cell health, confluency, or passage number can significantly impact drug response.

    • Assay Variability: Inconsistent incubation times, reagent concentrations, or detection methods.

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect the dose-response curve.

  • Solutions:

    • Fresh Stock Preparation: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

    • Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment.

    • Consistent Assay Protocol: Adhere strictly to a standardized protocol for all experiments, including incubation times and reagent preparation.

    • Control DMSO Concentration: Ensure the final concentration of DMSO in all wells (including controls) is consistent and below a cytotoxic level (typically ≤ 0.5%).

Issue 2: The dose-response curve is flat (no inhibition observed).

  • Possible Causes:

    • Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response in the chosen cell line or assay.

    • Inactive Compound: The this compound may have degraded or be from a poor-quality source.

    • Cell Line Insensitivity: The chosen cell line may not be dependent on the ALK2 signaling pathway.

  • Solutions:

    • Expand Concentration Range: Test a wider range of this compound concentrations, extending into the micromolar range.

    • Verify Compound Activity: Test the compound on a known sensitive cell line or in a biochemical assay to confirm its activity.

    • Confirm Target Expression: Ensure the target cell line expresses ALK2 and is responsive to BMP signaling.

Issue 3: The dose-response curve shows a biphasic or U-shaped pattern.

  • Possible Causes:

    • Off-Target Effects: At high concentrations, this compound may be inhibiting other kinases or cellular processes, leading to a secondary effect. A biphasic curve might indicate on-target inhibition at lower concentrations and off-target effects at higher concentrations.[3]

    • Compound Aggregation: At high concentrations, the compound may precipitate or form aggregates in the culture medium.

    • Cellular Toxicity: High concentrations of the inhibitor may induce non-specific toxicity, confounding the dose-response relationship.

  • Solutions:

    • Investigate Off-Target Effects: Compare the effects of this compound with other ALK2 inhibitors that have different off-target profiles.

    • Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation.

    • Use a Biphasic Curve Fitting Model: Analyze the data using a model that can accommodate a biphasic response to dissect the different inhibitory mechanisms.[3]

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50 (nM)Assay TypeReference
ALK2 (ACVR1)24Biochemical[1]
ALK127Biochemical[1]
BMP6100Cell-based[1]
ALK3 (BMPR1A)1,171Biochemical[1]
ALK53,000Biochemical[1]
BMP21,022Cell-based[1]
BMP4960Cell-based[1]
TGF-β116,000Cell-based[1]

Experimental Protocols

Detailed Methodology for a Cell-Based Dose-Response Assay

This protocol outlines a general procedure for determining the IC50 of this compound in a cell-based assay that measures the inhibition of BMP-induced signaling.

  • Cell Seeding:

    • Plate cells (e.g., C2C12 or a relevant cancer cell line) in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase and reach 70-80% confluency at the time of the assay.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Dilution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to obtain a range of concentrations (e.g., from 1 nM to 10 µM). It is crucial to maintain a consistent final DMSO concentration across all wells.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (if available).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a pre-determined optimal concentration of a BMP ligand (e.g., BMP6) to activate the ALK2 pathway. A non-stimulated control should also be included.

    • Incubate for the desired time period (e.g., 24-72 hours), depending on the downstream readout.

  • Assay Readout:

    • Measure the desired endpoint. This could be:

      • Cell Viability: Using assays like MTT, MTS, or CellTiter-Glo.

      • Reporter Gene Assay: Measuring the activity of a BMP-responsive reporter (e.g., BRE-luciferase).

      • Downstream Signaling: Quantifying the phosphorylation of SMAD1/5/8 by Western blot or in-cell Western.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, BMP-stimulated control (100% activity) and the non-stimulated control (0% activity).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

Mandatory Visualization

LDN214117_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates This compound This compound This compound->ALK2 (Type I Receptor) inhibits

Caption: this compound inhibits the BMP signaling pathway by targeting the ALK2 receptor.

Dose_Response_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Dilution (this compound serial dilution) A->B C 3. Cell Treatment (Pre-incubation with inhibitor) B->C D 4. Stimulation (Add BMP ligand) C->D E 5. Incubation (24-72 hours) D->E F 6. Assay Readout (e.g., Cell Viability) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for generating an this compound dose-response curve.

Troubleshooting_Tree start Unexpected Dose-Response Curve? issue1 Inconsistent IC50 start->issue1 issue2 Flat Curve (No Inhibition) start->issue2 issue3 Biphasic/U-shaped Curve start->issue3 sol1a Check Compound Stability issue1->sol1a sol1b Standardize Cell Culture issue1->sol1b sol1c Control DMSO Concentration issue1->sol1c sol2a Expand Concentration Range issue2->sol2a sol2b Verify Compound Activity issue2->sol2b sol2c Confirm Target Expression issue2->sol2c sol3a Investigate Off-Target Effects issue3->sol3a sol3b Check for Precipitation issue3->sol3b sol3c Use Biphasic Fit Model issue3->sol3c

Caption: A decision tree for troubleshooting common this compound dose-response curve issues.

References

Technical Support Center: Mitigating Cytotoxicity of LDN-214117 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the ALK2 inhibitor, LDN-214117, particularly at high concentrations. The following information is designed to help identify the root cause of unexpected cell death and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3][4] ALK2 is a type I serine/threonine kinase receptor involved in the bone morphogenetic protein (BMP) signaling pathway.[1][5] By inhibiting the kinase activity of ALK2, this compound blocks the downstream phosphorylation of SMAD proteins (SMAD1/5/9), which in turn modulates the transcription of genes related to cell differentiation, proliferation, and apoptosis.[5] It is being investigated for conditions with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][5][6]

Q2: I'm observing high cytotoxicity with this compound in my cell-based assays. Isn't it supposed to have low toxicity?

While this compound is generally reported to be well-tolerated and have low cytotoxicity,[1][7][8] this is often within its selective and effective concentration range. At higher concentrations, off-target effects or other compound-related issues can lead to cytotoxicity. For instance, at a concentration of 5 μM, this compound has been shown to reduce viability and induce apoptosis in LCLC-103H lung carcinoma cells.[1] Toxicity at high concentrations can stem from several factors, including inhibition of other kinases, solvent toxicity, or compound precipitation.[9][10]

Q3: What are the primary causes of cytotoxicity when using small molecule inhibitors like this compound at high concentrations?

The primary causes of cytotoxicity at high concentrations include:

  • Off-Target Effects: At concentrations significantly above its IC50 for ALK2, this compound may inhibit other kinases or cellular proteins, leading to unintended biological consequences and cell death.[9][11] While highly selective, it does have activity against other ALK family members and kinases at higher concentrations.[1][4]

  • Solvent Toxicity: Many small molecules, including this compound, are dissolved in solvents like DMSO.[4] High concentrations of the compound often mean higher final concentrations of the solvent in the cell culture media, which can be independently toxic to cells.[9][12] A final DMSO concentration above 0.5% is often toxic to many cell lines.[10]

  • Compound Precipitation: this compound has limited aqueous solubility.[4] At high concentrations in culture media, it may precipitate out of solution. These precipitates can cause physical stress to cells or lead to inaccurate, non-uniform concentrations in the assay, which can be misinterpreted as a direct cytotoxic effect.[10][12][13]

  • Metabolite Toxicity: Cells can metabolize the compound, potentially creating byproducts that are more toxic than the parent molecule.[9]

Q4: How can I differentiate between compound-induced cytotoxicity and solvent-induced toxicity?

To distinguish between compound and solvent toxicity, you must include a "vehicle control" in your experimental design. The vehicle control should contain cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the compound.[12] If you observe significant cell death in the vehicle control, it indicates that the solvent concentration is too high and is a contributing factor to the observed cytotoxicity.

Q5: My results show a non-linear dose-response, where cytotoxicity decreases at the highest concentrations. What could be the cause?

This phenomenon, often called a "bell-shaped" or non-monotonic dose-response curve, can be caused by a few factors:

  • Compound Precipitation: At the highest concentrations, the compound may be precipitating out of the culture medium.[13] This lowers the effective concentration of the soluble compound that the cells are exposed to, leading to an apparent decrease in cytotoxicity compared to mid-range concentrations where the compound remains in solution.[13]

  • Assay Interference: The compound itself may interfere with the chemistry of the cytotoxicity assay being used (e.g., MTT, WST).[10][12] For example, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[10] Running a cell-free control (media, compound, and assay reagent only) can help identify this issue.[10]

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) of this compound

Target Kinase/PathwayIC50 Value (nM)Reference
ALK224[1][2][4]
ALK127[1]
BMP6100[1][3]
BMP4960[1]
BMP21,022[1]
ALK31,171[1][4]
ALK53,000[1]
TGF-β1-induced transcription16,000[1][4]

Visualizations

BMP_ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK2 ALK2 (Type I Receptor) SMAD159_P p-SMAD1/5/9 ALK2->SMAD159_P Phosphorylates TypeII_R BMPRII (Type II Receptor) TypeII_R->ALK2 Phosphorylates SMAD_Complex SMAD Complex SMAD159_P->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Binds Gene Target Gene Transcription SMAD_Complex->Gene Regulates BMP BMP Ligand BMP->TypeII_R Binds LDN This compound LDN->ALK2 Inhibits Troubleshooting_Logic Start High Cytotoxicity Observed with this compound Check_Vehicle Is Vehicle Control (Solvent Only) Toxic? Start->Check_Vehicle Sol_Tox Reduce Solvent Conc. (e.g., <0.1% DMSO) Check_Vehicle->Sol_Tox Yes Sol_OK Solvent is Not the Primary Issue Check_Vehicle->Sol_OK No Check_Precipitate Is Compound Precipitating in Media? Precip_Yes Improve Solubility: - Lower Concentration - Use different solvent/formulation Check_Precipitate->Precip_Yes Yes Precip_No Precipitation Unlikely Check_Precipitate->Precip_No No Check_Time Is Incubation Time > 48h? Time_Yes Reduce Incubation Time (Perform Time-Course) Check_Time->Time_Yes Yes Time_No Time is Likely Not the Issue Check_Time->Time_No No Check_Concentration Is Concentration >> ALK2 IC50? Conc_Yes Perform Dose-Response to Find Optimal Range. Consider Off-Target Effects. Check_Concentration->Conc_Yes Yes End Cytotoxicity Mitigated Sol_Tox->End Sol_OK->Check_Precipitate Precip_Yes->End Precip_No->Check_Time Time_Yes->End Time_No->Check_Concentration Conc_Yes->End Experimental_Workflow Start Observe High Cytotoxicity Step1 Step 1: Preliminary Checks - Confirm Cell Health - Check for Contamination - Verify Compound Purity/Age Start->Step1 Step2 Step 2: Control Experiments - Run Vehicle Control (Solvent) - Run Cell-Free Control (Assay Interference) Step1->Step2 Step3 Step 3: Optimization - Perform Dose-Response (CC50) - Perform Time-Course Step2->Step3 Step4 Step 4: Re-evaluate Protocol - Adjust Concentration - Reduce Incubation Time Step3->Step4 End Obtain Reliable Data for ALK2 Inhibition Studies Step4->End

References

LDN-214117 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing LDN-214117, a potent and selective inhibitor of ALK1 and ALK2, for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Activin receptor-like kinase-2 (ALK2), also known as ACVR1, and ALK1, which are type I receptors for Bone Morphogenetic Proteins (BMPs).[1][2] By binding to the ATP-binding pocket of the ALK2 kinase domain, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8.[3][4] This inhibition effectively dampens the BMP signaling pathway, which is implicated in various cellular processes, including cell differentiation, proliferation, and apoptosis.[4] Dysregulation of this pathway is associated with diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][4][5][6]

Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?

A2: The optimal concentration and duration will vary depending on the cell type and experimental endpoint. However, based on published studies, a common starting point for in vitro experiments is a concentration of 1-5 µM.[3][5] Treatment durations can range from 30 minutes for assessing immediate signaling events to 120 hours for evaluating effects on cell viability and proliferation.[5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of the compound are less stable and should generally be prepared fresh for each experiment and used within 24 hours.[7]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of BMP signaling.

  • Possible Cause 1: Suboptimal concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 in your specific cell line. The reported IC50 for ALK2 is approximately 24 nM, but cellular potency can vary.[1][5]

  • Possible Cause 2: Insufficient treatment duration.

    • Troubleshooting Step: Conduct a time-course experiment to assess the kinetics of pathway inhibition. Effects on gene expression have been observed as early as 30 minutes, but downstream effects on protein levels or cell phenotype may require longer treatment.[5]

  • Possible Cause 3: Compound degradation.

    • Troubleshooting Step: Ensure proper storage of the compound and its stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment.[7]

  • Possible Cause 4: Cell line characteristics.

    • Troubleshooting Step: Verify the expression of ALK2 and other relevant BMP pathway components in your cell line. The cellular context can significantly influence the response to ALK2 inhibition.

Issue 2: I am observing off-target effects or cellular toxicity.

  • Possible Cause 1: Excessively high concentration.

    • Troubleshooting Step: While this compound is reported to have low cytotoxicity, very high concentrations can lead to off-target effects.[8] Reduce the concentration and confirm that the observed phenotype is consistent with ALK2 inhibition.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to account for any solvent effects.

  • Possible Cause 3: Non-specific binding.

    • Troubleshooting Step: Refer to the kinase selectivity profile of this compound to understand potential off-target kinases.[2][5] If you suspect an off-target effect, consider using a structurally different ALK2 inhibitor as a control.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

Target KinaseIC50 (nM)
ALK2 (ACVR1)24
ALK127
BMP6100
BMP4960
BMP21,022
ALK31,171
ALK53,000
TGF-β116,000

Data sourced from MedchemExpress.[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-SMAD1/5/8 Inhibition

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): For some cell types, serum starvation for 4-6 hours prior to treatment can reduce basal signaling.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1, 4, 8 hours).[3] In some experiments, stimulation with a BMP ligand (e.g., 50 ng/mL BMP4) for the final 30-60 minutes of treatment may be necessary to induce a robust p-SMAD signal.

  • Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify band intensities to determine the extent of inhibition.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model: Utilize immunodeficient mice bearing orthotopic xenografts of a relevant human cell line (e.g., ACVR1-mutant DIPG cells).[3][9]

  • Treatment Formulation: Prepare this compound for oral gavage in a suitable vehicle.

  • Dosing: Administer this compound orally at a dose such as 25 mg/kg daily.[5] A vehicle-only control group should be included.

  • Treatment Duration: Treat animals for a defined period, for example, 14 to 28 days.[3][5][9]

  • Monitoring: Monitor animal body weight and overall health regularly. Tumor growth can be monitored by non-invasive imaging or by measuring survival.

  • Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess target engagement by measuring the levels of downstream biomarkers such as p-SMAD1/5/8.[3]

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus This compound This compound This compound->ALK2 (Type I Receptor) Inhibits Treatment_Optimization_Workflow Start Start Define Cell Model & Endpoint Define Cell Model & Endpoint Start->Define Cell Model & Endpoint Dose-Response Experiment Dose-Response Experiment Define Cell Model & Endpoint->Dose-Response Experiment Time-Course Experiment Time-Course Experiment Dose-Response Experiment->Time-Course Experiment Analyze Results Analyze Results Time-Course Experiment->Analyze Results Optimal Duration Identified? Optimal Duration Identified? Analyze Results->Optimal Duration Identified? Proceed with Experiment Proceed with Experiment Optimal Duration Identified?->Proceed with Experiment Yes Adjust Duration & Re-test Adjust Duration & Re-test Optimal Duration Identified?->Adjust Duration & Re-test No Adjust Duration & Re-test->Time-Course Experiment

References

Validation & Comparative

A Comparative Analysis of ALK2 Inhibitors in FOP Mouse Models: LDN-214117 versus LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LDN-214117 and LDN-193189, two prominent small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), for the treatment of Fibrodysplasia Ossificans Progressiva (FOP). This analysis is based on preclinical data from various FOP mouse models.

Fibrodysplasia Ossificans Progressiva is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to aberrant activation of the BMP signaling pathway, driving the pathological bone formation. Both this compound and LDN-193189 are ATP-competitive inhibitors that target the kinase activity of ALK2, thereby blocking downstream signaling.

In Vitro Potency and Selectivity

A critical aspect of a successful therapeutic is its potency and selectivity towards the intended target. Both this compound and LDN-193189 have demonstrated potent inhibition of ALK2. However, their selectivity profiles across other related kinases differ, which can have implications for potential off-target effects.

Target This compound IC50 (nM) LDN-193189 IC50 (nM) Reference
ALK1 (ACVRL1) 270.8[1][2]
ALK2 (ACVR1) 245[1][3]
ALK3 (BMPR1A) 1,17130[1]
ALK4 (ACVR1B) >16,000 (TGF-β1)≥ 500
ALK5 (TGFBR1) 3,000≥ 500
ALK6 (BMPR1B) No data16.7

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

This compound exhibits high selectivity for ALK2 over other BMP type I receptors like ALK3 and has significantly less activity against the TGF-β receptors ALK4 and ALK5. LDN-193189 is also a potent inhibitor of ALK2 and ALK3 and shows good selectivity against the TGF-β pathway. The improved selectivity of this compound for ALK2 over other kinases may offer a better safety profile.

In Vivo Efficacy in FOP Mouse Models

Both compounds have been evaluated in various FOP mouse models, which are crucial for assessing their therapeutic potential in a living organism. These models typically involve the expression of a constitutively active form of ALK2, such as ALK2R206H (the most common FOP mutation) or ALK2Q207D.

Parameter This compound LDN-193189
FOP Mouse Model ACVR1R206H mutant HSJD-DIPG-007 xenograftsInducible transgenic ALK2Q207D
Dosage 25 mg/kg3 mg/kg
Administration Oral (p.o.), dailyIntraperitoneal (i.p.)
Efficacy Prolonged survivalPrevented heterotopic ossification
Reference

Studies have shown that both this compound and LDN-193189 are effective in preventing HO in FOP mouse models. This compound has the advantage of being orally bioavailable and having good brain penetration. LDN-193189 has also demonstrated efficacy in reducing ectopic bone formation.

Signaling Pathway and Experimental Workflow

The development of effective ALK2 inhibitors relies on a thorough understanding of the underlying signaling pathway and a robust experimental workflow for their evaluation.

BMP_Signaling_Pathway BMP/ACVR1 Signaling Pathway in FOP cluster_membrane Cell Membrane cluster_inhibitors Inhibitors BMP BMP Ligand ACVR2 Type II Receptor (e.g., BMPR2) BMP->ACVR2 1. Ligand Binding ACVR1 Type I Receptor (ACVR1/ALK2) ACVR2->ACVR1 2. Phosphorylation & Activation SMAD158 p-SMAD1/5/8 ACVR1->SMAD158 3. SMAD Phosphorylation LDN_214117 This compound LDN_214117->ACVR1 Inhibition LDN_193189 LDN-193189 LDN_193189->ACVR1 SMAD4 SMAD4 SMAD158->SMAD4 4. Complex Formation Nucleus Nucleus SMAD158->Nucleus 5. Nuclear Translocation SMAD4->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription (e.g., ID1, RUNX2) Nucleus->Gene_Transcription 6. Transcriptional Regulation HO Heterotopic Ossification Gene_Transcription->HO 7. Osteogenic Differentiation

Caption: BMP/ACVR1 signaling pathway in FOP and points of inhibition.

The diagram above illustrates the canonical BMP signaling pathway, which is constitutively active in FOP due to mutations in ACVR1/ALK2. Both this compound and LDN-193189 act by inhibiting the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD proteins and subsequent gene transcription that leads to heterotopic ossification.

A typical experimental workflow for evaluating these inhibitors in a preclinical setting is outlined below.

Experimental_Workflow In Vivo Evaluation of ALK2 Inhibitors in FOP Mouse Models Model FOP Mouse Model (e.g., ACVR1 R206H) Injury Induction of HO (e.g., Cardiotoxin (B1139618) injury) Model->Injury Treatment Treatment Groups Injury->Treatment Vehicle Vehicle Control Treatment->Vehicle LDN1 This compound Treatment->LDN1 LDN2 LDN-193189 Treatment->LDN2 Analysis Outcome Assessment Vehicle->Analysis LDN1->Analysis LDN2->Analysis MicroCT Micro-CT Analysis (HO Volume) Analysis->MicroCT Histo Histological Analysis Analysis->Histo Biomarker Biomarker Analysis (pSMAD1/5/8) Analysis->Biomarker Data Data Analysis & Comparison MicroCT->Data Histo->Data Biomarker->Data

Caption: A typical experimental workflow for in vivo inhibitor studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summarized methodologies based on published studies.

FOP Mouse Models:

  • Inducible Transgenic ALK2Q207D Model: In this model, the expression of a constitutively active form of human ALK2 (Q207D) can be induced, for example, by an adenovirus specifying Cre recombinase (Ad.Cre) injected into the muscle.

  • ACVR1R206H Knock-in Model: This model carries the specific human FOP mutation (R206H) in the mouse Acvr1 gene. Heterotopic ossification can be induced by trauma, such as a cardiotoxin injection into the muscle.

Drug Administration:

  • This compound: Administered orally (p.o.) at a dose of 25 mg/kg daily.

  • LDN-193189: Administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.

Assessment of Heterotopic Ossification:

  • Micro-computed Tomography (µCT): A non-invasive imaging technique used to quantify the volume and density of ectopic bone formation.

  • Histology: Tissue sections are stained (e.g., with Hematoxylin and Eosin or Safranin O/Fast Green) to visualize the cellular composition and structure of the HO lesions, including cartilage and bone.

  • Biomarker Analysis: Immunohistochemistry or Western blotting can be used to assess the levels of phosphorylated SMAD1/5/8 in tissue samples as a measure of target engagement and pathway inhibition.

Conclusion

Both this compound and LDN-193189 are potent inhibitors of the aberrant ALK2 signaling that drives FOP and have demonstrated significant efficacy in preventing heterotopic ossification in preclinical mouse models. This compound's oral bioavailability and potentially higher selectivity for ALK2 may offer advantages in a clinical setting. However, further head-to-head comparative studies with standardized protocols and endpoints are necessary to definitively determine the superior therapeutic candidate. The continued investigation of these and other ALK2 inhibitors is a promising avenue for the development of an effective treatment for FOP.

References

Validating the On-Target Effects of LDN-214117 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the on-target effects of LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). By juxtaposing the effects of this compound with those of small interfering RNA (siRNA)-mediated knockdown of ALK2, this document offers a framework for robust on-target validation, supported by experimental data and detailed protocols.

Introduction to this compound and On-Target Validation

This compound is a small molecule inhibitor targeting ALK2, a bone morphogenetic protein (BMP) type I receptor kinase.[1][2] Dysregulation of ALK2 signaling is implicated in various diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), a lethal pediatric brain tumor.[2][3][4] this compound exhibits high selectivity for ALK2, with an IC50 value of 24 nM.

Validating that the observed biological effects of a small molecule inhibitor are a direct consequence of its interaction with the intended target is a critical step in drug development. A powerful method for on-target validation is to compare the phenotypic effects of the inhibitor with the genetic knockdown of the target protein using siRNA. If the pharmacological inhibition and the genetic knockdown produce similar biological outcomes, it provides strong evidence for the on-target activity of the compound.

Comparative Analysis: this compound vs. ALK2 siRNA

The primary mechanism of action of this compound is the inhibition of the ALK2 kinase activity, which in turn blocks the downstream phosphorylation of SMAD proteins (SMAD1/5/8). This inhibition of the BMP signaling pathway is expected to phenocopy the effects of reducing ALK2 protein levels via siRNA.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ALK2 Inhibitors

CompoundALK2 IC50 (nM)ALK1 IC50 (nM)ALK3 IC50 (nM)ALK5 IC50 (nM)Reference
This compound 24271,1713,000
LDN-1931895-30>10,000
K022881.9-1014,200

Table 2: Comparison of Phenotypic Effects of ALK2 Inhibition

TreatmentAssayObserved EffectQuantitative DataReference
This compound Cell Viability (DIPG cells)Reduced cell viabilityGI50 = 1.57 µM (HSJD-DIPG-007)
ALK2 shRNA Cell Viability (DIPG cells)Reduction in cell viability and increased apoptosisNot explicitly quantified in direct comparison to this compound
This compound pSMAD1/5/8 Levels (in vivo)Substantial reduction in pharmacodynamic biomarkersNear-ablation of pSMAD1/5/8
ALK2 siRNA Target Gene KnockdownEfficient downregulation of target mRNA>90% knockdown achievable

Note: The data in Table 2 is compiled from different studies and does not represent a direct head-to-head comparison in the same experiment.

Mandatory Visualizations

Signaling Pathway

ALK2_Signaling_Pathway cluster_membrane Cell Membrane Type_II_Receptor BMP Type II Receptor ALK2 ALK2 (ACVR1) Type I Receptor Type_II_Receptor->ALK2 Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 Phosphorylates BMP_Ligand BMP Ligand BMP_Ligand->Type_II_Receptor Binds LDN_214117 This compound LDN_214117->ALK2 Inhibits siRNA ALK2 siRNA siRNA->ALK2 Degrades mRNA pSMAD1_5_8 pSMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: ALK2 signaling pathway and points of inhibition by this compound and siRNA.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., DIPG cells) LDN_Treatment Treat with this compound (Dose-response) Cell_Culture->LDN_Treatment siRNA_Transfection Transfect with ALK2 siRNA & Negative Control siRNA Cell_Culture->siRNA_Transfection Western_Blot Western Blot (pSMAD1/5/8, ALK2, Loading Control) LDN_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) LDN_Treatment->Viability_Assay siRNA_Transfection->Western_Blot qPCR Quantitative PCR (ACVR1 mRNA levels) siRNA_Transfection->qPCR siRNA_Transfection->Viability_Assay

Caption: Workflow for comparing the effects of this compound and ALK2 siRNA.

Experimental Protocols

siRNA-Mediated Knockdown of ALK2 (ACVR1)

This protocol describes the transient knockdown of ALK2 in a suitable cell line (e.g., HSJD-DIPG-007) using Lipofectamine RNAiMAX.

Materials:

  • ALK2-specific siRNA (validated sequences recommended)

  • Negative control siRNA (non-targeting)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Appropriate cell culture medium and plates

Protocol:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-50 nM of ALK2 siRNA or negative control siRNA in 250 µL of Opti-MEM™ I Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, harvest the cells for downstream analysis (qPCR for knockdown efficiency, Western blot for protein levels, and cell viability assays).

Western Blot for Phospho-SMAD1/5/8

This protocol is for detecting the levels of phosphorylated SMAD1/5/8 to assess the inhibition of ALK2 signaling.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSMAD1/5/8, anti-total SMAD1, anti-ALK2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize pSMAD levels to total SMAD and a loading control.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Plate reader

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or transfect with ALK2/control siRNA as described previously.

  • MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Alternative On-Target Validation Methods

While the combination of a selective inhibitor and siRNA provides strong evidence, other techniques can further strengthen on-target validation:

  • CRISPR/Cas9-mediated gene knockout: This provides a permanent genetic ablation of the target, offering a clean comparison to pharmacological inhibition.

  • Thermal shift assays (e.g., CETSA): These assays can demonstrate direct binding of the compound to the target protein in a cellular context.

  • Rescue experiments: Co-transfection of a mutated, siRNA-resistant form of the target gene should rescue the phenotype induced by the siRNA, confirming the specificity of the knockdown.

By employing a multi-faceted approach that combines potent and selective inhibitors like this compound with specific genetic tools such as siRNA, researchers can confidently validate the on-target effects of their compounds, a crucial step towards the development of novel therapeutics.

References

A Head-to-Head Showdown: Evaluating ALK2 Inhibitors in DIPG

Author: BenchChem Technical Support Team. Date: December 2025

Diffuse Intrinsic Pontine Glioma (DIPG) is a devastating and universally fatal pediatric brain tumor. The discovery of activating mutations in the ACVR1 gene, encoding the ALK2 protein, in a subset of DIPG patients has opened a new avenue for targeted therapies. This has led to the development and preclinical testing of several ALK2 inhibitors. This guide provides a head-to-head comparison of two prominent ALK2 inhibitors, LDN-193189 and LDN-214117 , which have been evaluated in preclinical models of DIPG, offering researchers a comprehensive overview of their performance based on available experimental data.

At a Glance: Performance of ALK2 Inhibitors in DIPG Models

The following tables summarize the key quantitative data from preclinical studies of LDN-193189 and this compound in DIPG models.

Table 1: In Vitro Efficacy of ALK2 Inhibitors in DIPG Cell Lines

InhibitorDIPG Cell LineACVR1 StatusH3 StatusGI50 (µM)
LDN-193189 HSJD-DIPG-007R206HH3.3K27M~1.5
SU-DIPG-IVG328VH3.1K27M~2.0
SU-DIPG-VIWild-TypeH3.3K27M~3.0
QCTB-R059Wild-TypeH3.3K27M~2.5
This compound HSJD-DIPG-007R206HH3.3K27M~1.6
SU-DIPG-IVG328VH3.1K27M~6.0
SU-DIPG-VIWild-TypeH3.3K27M~5.8
QCTB-R059Wild-TypeH3.3K27M~8.3

Table 2: In Vivo Efficacy and Pharmacokinetics of ALK2 Inhibitors

InhibitorAnimal ModelTreatment Dose & ScheduleMedian Survival ExtensionBrain-to-Plasma Ratio
LDN-193189 Orthotopic HSJD-DIPG-007 Xenograft (Mouse)25 mg/kg, daily for 28 days15 days1.34
This compound Orthotopic HSJD-DIPG-007 Xenograft (Mouse)25 mg/kg, daily for 28 days15 daysNot explicitly reported, but noted to have good brain penetration

Unraveling the Mechanism: The ALK2 Signaling Pathway in DIPG

Activating mutations in ACVR1 in DIPG lead to constitutive activation of the ALK2 receptor. This results in the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation. Notably, some mutant ALK2 receptors in DIPG can also be aberrantly activated by activin A, a ligand that does not typically activate the wild-type receptor. ALK2 inhibitors act by blocking the kinase activity of the ALK2 receptor, thereby preventing the downstream signaling cascade.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK2_WT ALK2 (Wild-Type) pSMAD pSMAD1/5/8 ALK2_WT->pSMAD Phosphorylates ALK2_Mut ALK2 (Mutant) ALK2_Mut->pSMAD Constitutively Phosphorylates ActivinA Activin A ActivinA->ALK2_Mut Activates BMP BMP Ligand BMP->ALK2_WT Activates Gene_Transcription Gene Transcription (Proliferation, etc.) pSMAD->Gene_Transcription Translocates & Regulates ALK2_Inhibitor ALK2 Inhibitor (LDN-193189, this compound) ALK2_Inhibitor->ALK2_Mut Inhibits

Figure 1. Simplified ALK2 signaling pathway in DIPG.

Experimental Corner: Methodologies for Inhibitor Evaluation

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in the comparison of LDN-193189 and this compound.

In Vitro Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in 3D culture by quantifying ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Coat a 96-well clear-bottom ultra-low attachment plate with a suitable matrix (e.g., Matrigel) to promote spheroid formation.

    • Seed patient-derived DIPG cells (e.g., HSJD-DIPG-007) at a density of 2,000 to 5,000 cells per well in their recommended growth medium.

    • Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate for 3-4 days to allow for spheroid formation.

  • Drug Treatment:

    • Prepare serial dilutions of the ALK2 inhibitors (LDN-193189 and this compound) in the appropriate cell culture medium.

    • Carefully add the diluted inhibitors to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for an additional 72 to 96 hours.

  • ATP Measurement:

    • Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium.

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Orthotopic DIPG Xenograft Model

This in vivo model involves the implantation of human DIPG cells into the pons of immunodeficient mice, closely mimicking the human disease.

Protocol:

  • Cell Preparation:

    • Harvest patient-derived DIPG cells (e.g., HSJD-DIPG-007) and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.

  • Animal Surgery:

    • Anesthetize immunodeficient mice (e.g., NOD-SCID) using an appropriate anesthetic agent.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at the appropriate stereotactic coordinates to target the pons (e.g., 1 mm to the right of the sagittal suture and 0.8 mm posterior to the lambda suture).

  • Cell Implantation:

    • Slowly inject the cell suspension into the pons using a Hamilton syringe with a 26-gauge needle to a depth of approximately 5-6.5 mm from the skull surface.

    • Slowly withdraw the needle to prevent reflux of the cell suspension.

    • Suture the scalp incision.

  • Drug Administration and Monitoring:

    • Allow the tumors to establish for a predetermined period (e.g., 2-3 weeks).

    • Administer the ALK2 inhibitors (e.g., 25 mg/kg of LDN-193189 or this compound) or vehicle control daily via oral gavage.

    • Monitor the mice daily for clinical signs of tumor progression, such as weight loss, hydrocephalus, and neurological deficits.

    • Measure tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged).

  • Efficacy Assessment:

    • Record the survival of the mice in each treatment group.

    • Calculate the median survival and perform statistical analysis (e.g., log-rank test) to determine the significance of any survival benefit.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture DIPG Cell Culture (Spheroids) Drug_Treatment_Vitro ALK2 Inhibitor Treatment Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (CellTiter-Glo) Drug_Treatment_Vitro->Viability_Assay Western_Blot Western Blot (pSMAD Analysis) Drug_Treatment_Vitro->Western_Blot Xenograft Orthotopic Xenograft (Mouse Model) Drug_Treatment_Vivo ALK2 Inhibitor Treatment Xenograft->Drug_Treatment_Vivo Monitoring Tumor Growth & Survival Monitoring Drug_Treatment_Vivo->Monitoring PK_Analysis Pharmacokinetic Analysis (Brain Penetration) Drug_Treatment_Vivo->PK_Analysis

Figure 2. General experimental workflow for evaluating ALK2 inhibitors in DIPG.
Western Blot for Phospho-SMAD1/5/8

This technique is used to detect the phosphorylation status of SMAD proteins, a direct downstream target of ALK2, to confirm the on-target effect of the inhibitors.

Protocol:

  • Cell Lysis:

    • Treat DIPG cells with ALK2 inhibitors or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, #13820) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total SMAD1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Concluding Remarks

The preclinical data available for LDN-193189 and this compound provide a strong rationale for the continued investigation of ALK2 inhibition as a therapeutic strategy for ACVR1-mutant DIPG. While both inhibitors demonstrate promising activity, further studies are needed to optimize their therapeutic potential and to identify patient populations most likely to benefit from this targeted approach. This guide serves as a foundational resource for researchers in the field, enabling a clearer understanding of the comparative preclinical performance of these key ALK2 inhibitors.

A Researcher's Guide to In Vitro BMP Inhibition: LDN-214117 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Bone Morphogenetic Protein (BMP) signaling, the selection of a potent and selective inhibitor is paramount for robust in vitro studies. This guide provides an objective comparison of LDN-214117 against other commonly used BMP inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.

The BMP signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, governs a multitude of cellular processes, including embryonic development, osteogenesis, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, making the development and characterization of specific inhibitors a key area of research. This guide focuses on this compound, a potent and selective small molecule inhibitor of BMP type I receptors, and compares its performance with other widely used alternatives such as Dorsomorphin, LDN-193189, K02288, DMH1, and the endogenous antagonist Noggin.

Mechanism of Action: A Tale of Two Strategies

The inhibitors discussed herein employ two distinct mechanisms to thwart BMP signaling. Small molecule inhibitors, including this compound, Dorsomorphin, LDN-193189, K02288, and DMH1, are ATP-competitive kinase inhibitors. They function by binding to the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors (Activin receptor-like kinases; ALKs), primarily ALK1, ALK2, ALK3, and ALK6. This action prevents the phosphorylation of downstream signaling molecules, the SMAD1/5/8 proteins, thereby halting the signal transduction cascade.

In contrast, Noggin is a secreted protein that acts as a ligand trap. It directly binds to BMP ligands, such as BMP2 and BMP4, with high affinity, preventing them from interacting with their cell surface receptors.[1] This extracellular sequestration of BMPs effectively blocks the initiation of the signaling pathway.[2]

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and specificity of small molecule inhibitors are best quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for this compound and its counterparts against key BMP type I receptors and the TGF-β type I receptor, ALK5, providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Potency (IC50 in nM) Against BMP Type I Receptors

InhibitorALK1ALK2ALK3ALK6
This compound 27[3]24[3]1,171[3]-
Dorsomorphin ~1000~200~500~5000
LDN-193189 0.80.85.316.7
K02288 1.81.134.46.4
DMH1 27107.9<547.6

Table 2: Selectivity Profile - Inhibition of ALK5 (TGF-β Pathway) and Other Kinases (IC50 in nM)

InhibitorALK5 (TGF-βR1)Key Off-Targets (IC50 in nM)
This compound 3,000TNIK, RIPK2, ABL1 (among most inhibited after ALK2)
Dorsomorphin ~17,090AMPK (Ki = 109), VEGFR2 (25.1)
LDN-193189 ≥500RIPK2, ABL1, PDGFR-β (<100)
K02288 321-
DMH1 No significant inhibitionNo significant inhibition of AMPK or VEGFR2

From the data, this compound emerges as a highly potent inhibitor of ALK2 with good selectivity against ALK3 and excellent selectivity against the TGF-β receptor ALK5. While LDN-193189 shows remarkable potency against multiple BMP receptors, it has been noted to have off-target effects. Dorsomorphin, the first-generation inhibitor, is less potent and exhibits significant off-target inhibition of AMPK and VEGFR2, which can confound experimental results. DMH1 is highlighted for its exceptional selectivity, with minimal off-target effects. K02288, the precursor to this compound, also demonstrates high potency for ALK1 and ALK2.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Noggin Noggin (Ligand Trap) Noggin->BMP Ligand Sequesters Type I Receptor (ALK) Type I Receptor (ALK) Type II Receptor->Type I Receptor (ALK) Recruits & Phosphorylates SMAD 1/5/8 SMAD 1/5/8 Type I Receptor (ALK)->SMAD 1/5/8 Phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD 4 SMAD 4 SMAD 4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus & Regulates Small Molecule Inhibitors This compound & Other Small Molecules Small Molecule Inhibitors->Type I Receptor (ALK) Inhibits Kinase Activity

Caption: Canonical BMP signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed cells (e.g., C2C12) in appropriate plates B Pre-treat with BMP inhibitor (e.g., this compound) or vehicle A->B C Stimulate with BMP ligand (e.g., BMP4) B->C D SMAD1/5/8 Phosphorylation Assay (Western Blot) C->D E BRE-Luciferase Reporter Assay C->E F Quantify band intensity (p-SMAD vs. Total SMAD) D->F G Measure luciferase activity E->G H Determine IC50 values F->H G->H Inhibitor_Selection Goal Select Optimal BMP Inhibitor Potency High Potency (Low IC50) Goal->Potency Selectivity High Selectivity (Minimal Off-Target Effects) Goal->Selectivity Mechanism Appropriate Mechanism (Kinase Inhibitor vs. Ligand Trap) Goal->Mechanism Experimental Context Specific Research Question & Cell System Goal->Experimental Context

References

Assessing the specificity of LDN-214117 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the kinase specificity of LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies by comparing its activity against its primary target with its activity against other kinases. This document summarizes key quantitative data, outlines experimental methodologies for assessing kinase selectivity, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Assessment of Kinase Inhibition

The inhibitory activity of this compound has been evaluated against a panel of kinases, revealing a high degree of selectivity for ALK2. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase/PathwayIC50 (nM)Reference
Primary Target
ALK224[1]
Other Kinases and Signaling Pathways
ALK127[1]
ALK31,171[1]
ALK53,000[1]
BMP2-induced signaling1,022[1]
BMP4-induced signaling960[1]
BMP6-induced signaling100[1]
TGF-β1-induced transcriptional activity16,000[1]

The data demonstrates that this compound is a highly potent inhibitor of ALK2 and the closely related ALK1. Its inhibitory activity against other members of the ALK family, such as ALK3 and ALK5, is significantly lower, indicating a favorable selectivity profile. The compound also effectively inhibits signaling induced by Bone Morphogenetic Proteins (BMPs), which are ligands for ALK2, while showing much weaker activity against TGF-β1-induced signaling.

Experimental Protocols

The determination of kinase inhibition and selectivity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the assessment of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant ALK2 enzyme

  • Substrate (e.g., Casein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • Reaction Setup: In a multi-well plate, add the test compound, recombinant ALK2 enzyme, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a test compound to its target kinase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-ALK2 fusion protein

  • NanoBRET™ fluorescent tracer

  • This compound (or other test compounds)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-ALK2 fusion protein expression vector.

  • Cell Plating: Seed the transfected cells into 96-well plates and incubate overnight.

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of this compound, followed by the addition of the NanoBRET™ fluorescent tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters. The BRET ratio is calculated by dividing the acceptor signal by the donor signal.

  • Data Analysis: The IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

Diagrams are provided below to illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase specificity.

BMP_TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP/TGF-beta Ligand BMP/TGF-beta Ligand Type II Receptor Type II Receptor BMP/TGF-beta Ligand->Type II Receptor Binds Type I Receptor (ALK2) Type I Receptor (ALK2) Type II Receptor->Type I Receptor (ALK2) Recruits & Phosphorylates R-SMAD R-SMAD Type I Receptor (ALK2)->R-SMAD Phosphorylates SMAD Complex SMAD Complex R-SMAD->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates This compound This compound This compound->Type I Receptor (ALK2) Inhibits

Caption: BMP/TGF-β signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Dispense Reagents Dispense Reagents into Multi-well Plate Prepare Reagents->Dispense Reagents Incubate Incubate at 30°C Dispense Reagents->Incubate Add Detection Reagent Add ADP-Glo™ Reagent Incubate->Add Detection Reagent Measure Signal Measure Luminescence Add Detection Reagent->Measure Signal Calculate IC50 Calculate IC50 Values Measure Signal->Calculate IC50

Caption: Workflow for a biochemical kinase inhibition assay.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of LDN-214117, a potent and selective ALK2 inhibitor. Adherence to these procedures is vital to minimize risks and ensure compliance with regulatory standards.

Quantitative Data Summary of this compound

A clear understanding of the physicochemical properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Weight 419.52 g/mol [1]
Formula C₂₅H₂₉N₃O₃[1][2]
CAS Number 1627503-67-6[1][2]
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.
Storage Store at -20°C.
Stability ≥ 4 years at -20°C.

Experimental Protocols: General Principles of Chemical Waste Disposal

While a specific experimental protocol for the disposal of this compound is not publicly available, the following general procedures for the disposal of research-grade chemical waste in a laboratory setting are mandated by safety regulations and should be strictly followed.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of in its original container or a clearly labeled, sealed container.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name: 1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]-piperazine.

    • Contaminated disposable items such as pipette tips, gloves, and vials should be collected in a designated hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • Solutions of this compound, typically in solvents like DMSO or ethanol, must be collected in a dedicated, sealed, and chemically compatible waste container.

    • The waste container must be clearly labeled as "Hazardous Waste" and specify all contents, including the name of the chemical and the solvent(s) used.

    • Crucially, never dispose of solutions containing this compound down the drain.

  • Contaminated Labware:

    • Reusable glassware that has come into contact with this compound should be decontaminated.

    • The initial rinsate from cleaning the labware should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all initial rinses.

Storage of Hazardous Waste:

  • Hazardous waste must be stored in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.

  • The SAA should be equipped with secondary containment to prevent spills.

  • Incompatible wastes must be segregated to prevent dangerous reactions. For instance, acids should be stored separately from bases and flammables.

  • Waste containers must be kept closed except when adding waste.

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not allow hazardous waste to accumulate in the lab for more than six months.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound and associated waste materials.

LDN_214117_Disposal_Workflow cluster_start Start: Identify Waste Type cluster_categorize Categorization cluster_solid_procedure Solid Waste Procedure cluster_liquid_procedure Liquid Waste Procedure cluster_labware_procedure Labware Decontamination cluster_final_disposal Final Disposal start This compound Waste solid_waste Solid Waste (Unused compound, contaminated disposables) start->solid_waste liquid_waste Liquid Waste (Solutions in DMSO, ethanol, etc.) start->liquid_waste labware Contaminated Labware (Glassware, etc.) start->labware collect_solid Collect in labeled, sealed hazardous waste container. solid_waste->collect_solid no_drain DO NOT pour down drain. liquid_waste->no_drain rinse_labware Rinse labware. labware->rinse_labware label_solid Label: 'Hazardous Waste' + Chemical Name collect_solid->label_solid store_saa Store in designated Satellite Accumulation Area (SAA). label_solid->store_saa collect_liquid Collect in compatible, sealed hazardous waste container. label_liquid Label: 'Hazardous Waste' + Chemical & Solvent Names collect_liquid->label_liquid label_liquid->store_saa no_drain->collect_liquid collect_rinse Collect first rinse as hazardous liquid waste. rinse_labware->collect_rinse collect_rinse->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_saa->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these established safety protocols, laboratories can ensure the responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for LDN-214117

Author: BenchChem Technical Support Team. Date: December 2025

LDN-214117 is a potent compound with high selectivity and low cytotoxicity.[4] It is an orally active ALK2 inhibitor that has demonstrated the ability to reduce cell viability and proliferation in certain cancer cells.[5] Given its biological activity, it is crucial to handle this compound with a high degree of caution to prevent exposure.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is mandatory when handling this compound. The specific requirements will vary depending on the laboratory activity being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[6] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[6] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[6] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[6]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.[6] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[6] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[6]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[6]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

II. Operational Plan for Safe Handling

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.[2]

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]

B. Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[6]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

C. Step-by-Step Solution Preparation:

  • Preparation Environment: All procedures involving the handling of solid this compound must be conducted in a chemical fume hood.[2]

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.[2]

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2]

  • Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[2]

III. Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[2]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]

Note: All disposal must be in accordance with local, state, and federal regulations.[3]

IV. Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal.

PPE_Workflow_for_LDN214117 cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal A Hazard Assessment B Select Appropriate PPE (See Table 1) A->B C Don PPE Correctly B->C D Work in Designated Area (Fume Hood/BSC) C->D E Handle Compound (Weighing, Solution Prep, Assays) D->E F Segregate Waste (Solid, Liquid, Sharps) E->F G Package & Label Waste F->G H Doff PPE Correctly G->H I Dispose of Contaminated PPE H->I J Thorough Hand Washing I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.